(Rac)-Azide-phenylalanine
描述
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属性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-amino-3-(3-azidophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15) |
InChI 键 |
BVCKZFDZBDTBTI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Rac)-Azide-phenylalanine and its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Azide-phenylalanine is a racemic mixture of a non-natural amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. The biologically active enantiomer, L-4-azidophenylalanine (pAzF), provides a versatile chemical handle—the azide (B81097) group—for a wide array of bioorthogonal reactions. This guide offers a comprehensive overview of this compound, with a particular focus on the applications of pAzF, its chemical properties, detailed experimental protocols for its incorporation into biomolecules, and its use in powerful labeling and crosslinking methodologies.
The azide moiety of pAzF is largely inert to biological functional groups, making it an ideal component for "click chemistry" reactions that can be performed in complex biological environments, including living cells.[1][2] The two primary click chemistry reactions involving pAzF are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions enable the precise, site-specific attachment of various probes, such as fluorophores, biotin (B1667282) tags, and drug molecules, to proteins and peptides.[6]
Furthermore, the azide group in pAzF can be photoactivated to form a highly reactive nitrene, which can covalently crosslink with nearby molecules.[7][8] This photo-crosslinking capability allows for the mapping of protein-protein interactions and the elucidation of complex biological pathways.[9][10]
Core Concepts and Properties
This compound is a synthetic amino acid derivative where an azide group (-N3) is attached to the para position of the phenyl ring of phenylalanine.[11] While the racemic mixture is commercially available, the L-enantiomer (p-Azido-L-phenylalanine or pAzF) is the form predominantly used in biological systems due to its compatibility with the translational machinery.
Chemical and Physical Properties
The chemical and physical properties of L-4-azidophenylalanine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₄O₂ | [6][12][13] |
| Molecular Weight | 206.2 g/mol | [12][13] |
| Appearance | Off-white to brownish powder | [6][13] |
| CAS Number | 33173-53-4 | [6][12][13] |
| Purity | ≥ 98% (HPLC) | [13] |
| Solubility | c = 5% in 80% Acetic Acid | [13] |
| Storage Conditions | -20°C, dry | [6][13] |
Experimental Protocols
This section provides detailed methodologies for the incorporation of p-Azido-L-phenylalanine into peptides and proteins, as well as protocols for subsequent bioorthogonal reactions.
Genetic Incorporation of p-Azido-L-phenylalanine in E. coli
This protocol describes the site-specific incorporation of pAzF into a protein of interest in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).[14][15][16]
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired site
-
pEVOL-pAzF plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAzF)
-
Luria-Bertani (LB) agar (B569324) plates and broth
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
p-Azido-L-phenylalanine (pAzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli cells with the expression plasmid for your protein of interest and the pEVOL-pAzF plasmid.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate the starter culture into 1 L of LB broth containing the antibiotics and 0.5 g of pAzF.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.
-
Expression: Continue to shake the culture overnight at 30°C.
-
Harvesting: Harvest the cells by centrifugation. The protein of interest containing pAzF can then be purified using standard protocols.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing p-Azido-L-phenylalanine
This protocol outlines the manual synthesis of a peptide containing pAzF using the Fmoc/tBu strategy.[4][17][18][19][20]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-p-Azido-L-phenylalanine
-
Solid support resin (e.g., trityl-based resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol)
-
Methyl t-butyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a SPPS reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.
-
Add the solution to the resin and stir for 30-60 minutes at room temperature.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the next Fmoc-protected amino acid (which can be Fmoc-p-Azido-L-phenylalanine) and 3 equivalents of a coupling reagent in DMF.
-
Add 6 equivalents of DIPEA to the reaction vessel.
-
Add the amino acid/coupling reagent solution to the resin and stir for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM.
-
Suspend the resin in the cleavage cocktail (e.g., Reagent K) and stir at room temperature for 1-2.5 hours.
-
Filter the resin and rinse with trifluoroacetic acid.
-
-
Peptide Precipitation and Purification:
-
Concentrate the filtrate.
-
Precipitate the crude peptide by adding it to cold methyl t-butyl ether.
-
Collect the peptide by centrifugation or filtration.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of a pAzF-containing protein with an alkyne-functionalized probe.[5][21][22][23][24]
Materials:
-
Purified protein containing pAzF
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris-(benzyltriazolylmethyl)amine - TBTA)
-
Buffer (e.g., PBS)
-
DMSO (if needed to dissolve the probe)
Procedure:
-
Prepare Protein Solution: Dissolve the pAzF-containing protein in a suitable buffer.
-
Prepare Probe Solution: Dissolve the alkyne-probe in a minimal amount of DMSO if it is not water-soluble.
-
Prepare Catalyst Solution (fresh):
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water.
-
Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Mixture:
-
To the protein solution, add the alkyne-probe.
-
Add the catalyst components in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using dialysis or a desalting column to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells
This protocol outlines the labeling of a pAzF-containing protein on the surface of mammalian cells with a cyclooctyne-conjugated dye.[25]
Materials:
-
Mammalian cells expressing the protein of interest with incorporated pAzF
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-conjugated dye (e.g., DBCO-fluorophore)
-
DMSO
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the cells expressing the pAzF-containing protein under standard conditions.
-
Prepare Dye Solution: Prepare a stock solution of the cyclooctyne-dye in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Labeling:
-
Wash the cells twice with warm PBS.
-
Add the dye-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove unreacted dye.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets or analyze by flow cytometry.
Data Presentation
Quantitative Data on pAzF Incorporation and Bioorthogonal Reactions
| Parameter | Method | Organism/System | Yield/Rate | Reference(s) |
| Protein Yield | Genetic Incorporation | E. coli | 2 mg/L of purified myoglobin | [16] |
| Protein Yield | Cell-Free Protein Synthesis | In vitro | 0.9-1.7 mg/mL of sfGFP | [26] |
| SPAAC Reaction Rate | pAzF with DBCO-PEG | In vitro | Second-order rate constant (k₂) = 62 M⁻¹s⁻¹ | [27][28] |
Mandatory Visualizations
Experimental Workflow: Site-Specific Protein Labeling
Caption: Workflow for site-specific modification of proteins using p-Azido-L-phenylalanine.
Signaling Pathway: GPCR Heterodimerization Study
Caption: Probing GPCR heterodimerization using pAzF-mediated photocrosslinking.
Conclusion
This compound, and specifically its L-enantiomer p-Azido-L-phenylalanine, has emerged as a powerful and versatile tool for chemical biologists and drug development professionals. Its ability to be site-specifically incorporated into proteins and peptides, combined with the bioorthogonality of its azide group, allows for a wide range of applications, from fluorescent labeling and imaging to the elucidation of complex protein-protein interactions. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption and application of this valuable technology in diverse research settings, ultimately contributing to advancements in our understanding of biological systems and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] FTIR analysis of GPCR activation using azido probes. | Semantic Scholar [semanticscholar.org]
- 11. CAS 33173-53-4: p-Azido-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 12. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Azido-L-phenylalanine [baseclick.eu]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 15. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. semanticscholar.org [semanticscholar.org]
- 20. peptide.com [peptide.com]
- 21. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 23. interchim.fr [interchim.fr]
- 24. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Chemical Properties of (Rac)-Azide-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Azide-phenylalanine , a racemic mixture of the non-natural amino acid azidophenylalanine, serves as a critical tool in chemical biology and drug discovery. Its bioorthogonal azide (B81097) group allows for highly specific chemical modifications of proteins and other biomolecules through "click chemistry," enabling a wide range of applications from protein labeling to the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental protocols.
Core Chemical and Physical Properties
This compound is a derivative of the essential amino acid phenylalanine, with an azide moiety typically at the para position of the phenyl ring. This modification imparts unique reactivity while maintaining a structural similarity to its natural counterpart, often allowing it to be incorporated into proteins using the cell's own translational machinery.
Table 1: General and Physical Properties of (Rac)-4-Azidophenylalanine
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀N₄O₂ | [1][2][3][4] |
| Molecular Weight | 206.20 g/mol | [1][2][3][4] |
| Appearance | Off-white to slightly grey/brownish crystalline powder | [1][3] |
| Solubility | Soluble in water, DMSO, and DMF | [1][5] |
| Storage Conditions | Store at -20°C, dry | [3][4][6] |
Important Safety Note: Solid 4-azido-L-phenylalanine has been reported to be explosive.[7][8][9] It is recommended to handle with care and to store in dilute aqueous solutions when possible.[7][8][9]
Spectroscopic Data
The following tables summarize the key spectroscopic data for L-4-azidophenylalanine, which is representative of the racemic mixture.
Table 2: NMR Spectroscopic Data for 4-Azido-L-phenylalanine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| ¹H NMR | [10] | |||
| 7.18 | d | 8.5 | [10] | |
| 6.91 | d | 8.5 | [10] | |
| 3.69 | dd | 8.0, 5.5 | [10] | |
| 3.08 | dd | 14.0, 5.5 | [10] | |
| 2.92 | dd | 14.0, 8.0 | [10] | |
| ¹³C NMR | [10] | |||
| 175.4 | [10] | |||
| 138.4 | [10] | |||
| 135.2 | [10] | |||
| 130.9 | [10] | |||
| 119.2 | [10] | |||
| 56.1 | [10] | |||
| 37.8 | [10] |
Table 3: Infrared (IR) Spectroscopic Data for 4-Azido-L-phenylalanine
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2100 | Azide (N₃) asymmetric stretch | [10] |
Experimental Protocols and Methodologies
Synthesis of (Rac)-4-Azidophenylalanine
A reliable and scalable synthesis of 4-azido-L-phenylalanine has been reported, which can be adapted for the racemic mixture starting from (D,L)-phenylalanine.[7][8] The process involves the diazotization of the amino group of 4-amino-phenylalanine, followed by azidation. A more common and safer laboratory-scale synthesis starts from L-phenylalanine, involving iodination, protection, azidation, and deprotection steps.
Diagram 1: Synthesis of 4-Azido-L-phenylalanine
Caption: Synthetic pathway for 4-Azido-L-phenylalanine.
Incorporation of this compound into Proteins
The site-specific incorporation of azidophenylalanine into a target protein is typically achieved using the amber stop codon (UAG) suppression methodology in a suitable expression system (e.g., E. coli).[11][12][13][14][15]
Methodology:
-
Genetic Modification: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site for unnatural amino acid incorporation.[15]
-
Expression System: An orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for azidophenylalanine is introduced into the expression host (e.g., on a separate plasmid).[12][15]
-
Protein Expression: The expression host is cultured in a medium supplemented with this compound. The orthogonal synthetase charges its cognate tRNA with azidophenylalanine, which then recognizes the amber codon and incorporates the unnatural amino acid into the growing polypeptide chain.[12][15]
-
Purification: The full-length protein containing azidophenylalanine is then purified using standard chromatography techniques.
Diagram 2: Workflow for Protein Incorporation
Caption: Workflow for site-specific protein modification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[16][17][18][19][20]
Methodology:
-
Reaction Setup: The azide-modified protein is mixed with an alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule) in a suitable buffer.
-
Catalyst Preparation: A copper(I) source is added to the reaction mixture. This is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A stabilizing ligand (e.g., THPTA or TBTA) is often included to enhance catalyst stability and efficiency and to protect the protein from damage.[18]
-
Reaction and Purification: The reaction is allowed to proceed at room temperature. The resulting triazole-linked conjugate is then purified to remove excess reagents.
Diagram 3: CuAAC Reaction and Workflow
Caption: Schematic of the CuAAC reaction workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[11][21][22][23] This is particularly useful for applications in living cells where the toxicity of copper is a concern.
Methodology:
-
Reaction Setup: The azide-modified protein (either purified or in a cellular context) is incubated with a strained alkyne-functionalized probe (e.g., DBCO-fluorophore).[15][23]
-
Reaction: The reaction proceeds without the need for a catalyst, typically at physiological temperature and pH.[22][23]
-
Analysis/Purification: If performed on purified protein, the conjugate can be purified. In cellular applications, the labeled protein can be visualized directly using microscopy or analyzed by other methods.
Diagram 4: SPAAC Reaction and Workflow
Caption: Schematic of the SPAAC reaction workflow.
Applications in Research and Drug Development
The ability to site-specifically introduce an azide group into proteins has numerous applications:
-
Protein Labeling and Imaging: Attachment of fluorescent dyes for tracking protein localization and dynamics within living cells.[11][24]
-
Protein-Protein Interaction Studies: Crosslinking experiments to identify interacting partners.
-
Drug Development:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Peptide and Protein Stabilization: Modification of peptides and proteins to improve their pharmacokinetic properties.
-
PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.
-
This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Its versatility as a bioorthogonal chemical handle continues to drive innovation in chemical biology, drug discovery, and materials science.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azido-L-phenylalanine [baseclick.eu]
- 4. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 16. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 20. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 23. broadpharm.com [broadpharm.com]
- 24. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Introduction of the Unnatural Amino Acid p-Azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling precise control over protein structure and function. Among the diverse array of UAAs, p-azido-L-phenylalanine (AzF) has emerged as a particularly versatile probe. Its compact size and unique chemical reactivity, conferred by the azide (B81097) moiety, allow for a wide range of applications, from fluorescent labeling and imaging to the investigation of protein-protein interactions. This guide provides a comprehensive technical overview of the core methodologies for introducing AzF into proteins and its subsequent bioorthogonal modifications.
Introduction to p-Azido-L-phenylalanine (AzF)
p-Azido-L-phenylalanine is a phenylalanine analog containing an azide group at the para position of the phenyl ring. The azide group is bioorthogonal, meaning it does not typically react with native functional groups found in biological systems, making it an ideal chemical handle for specific modifications.[1][2] AzF can be incorporated into proteins at specific sites using the expanded genetic code, most commonly through the amber stop codon (UAG) suppression technique.[1][3] Once incorporated, the azide group can be selectively modified through several bioorthogonal reactions, including the Staudinger ligation and azide-alkyne cycloadditions.[4][5][6] Furthermore, the aryl azide functionality of AzF allows it to serve as a photo-crosslinking agent to capture transient protein-protein interactions upon UV irradiation.[3][7][8]
Genetic Incorporation of AzF via Amber Codon Suppression
The most prevalent method for the site-specific incorporation of AzF into proteins is amber codon suppression.[9][10] This technique involves the repurposing of the UAG stop codon to encode for the UAA. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[1][3] The orthogonal aaRS is engineered to specifically recognize and charge the suppressor tRNA with AzF, which then delivers the UAA to the ribosome in response to an in-frame UAG codon in the mRNA.[9]
Experimental Workflow for AzF Incorporation in E. coli
The following diagram outlines the general workflow for the site-specific incorporation of AzF into a target protein expressed in E. coli.
Detailed Protocol for AzF Incorporation in E. coli
This protocol is a generalized procedure based on established methods.[3][11][12]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with a TAG codon at the desired position.
-
pEVOL plasmid encoding the AzF-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF).[13]
-
p-Azido-L-phenylalanine (AzF)
-
Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
Inducing agent (e.g., IPTG, arabinose).
-
Lysis buffer.
-
Affinity chromatography resin (e.g., Ni-NTA).
-
Standard protein purification buffers.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target gene plasmid and the pEVOL-pAzF plasmid. Plate on selective agar (B569324) plates and incubate overnight.
-
Starter Culture: Inoculate a single colony into minimal media containing the appropriate antibiotics and grow overnight.
-
Expression Culture: Inoculate a larger volume of minimal media with the overnight culture. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
AzF Addition: Add AzF to a final concentration of 1 mM. For improved uptake, some protocols suggest the addition of organic solvents to increase cell permeability.[14][15]
-
Induction: Induce protein expression with the appropriate inducer (e.g., 0.5 mM IPTG) and continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Purification: Clarify the lysate by centrifugation and purify the AzF-containing protein using affinity chromatography.
-
Verification: Confirm the successful incorporation of AzF by mass spectrometry. The mass of the purified protein should correspond to the theoretical mass including the AzF residue.[3]
Bioorthogonal Reactions of AzF-Containing Proteins
Once incorporated, the azide group of AzF can be selectively modified using a variety of bioorthogonal reactions. The most common are the Staudinger ligation and azide-alkyne cycloadditions.
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate that rearranges to produce a stable amide bond.[16][17] This reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for the modification of proteins.[6][18]
References
- 1. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 17. Staudinger Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
(Rac)-Azide-phenylalanine: A Comprehensive Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals, the use of novel chemical reagents is a cornerstone of innovation. (Rac)-Azide-phenylalanine, a phenylalanine derivative and a non-natural amino acid, is a versatile tool in bioconjugation and protein labeling through click chemistry.[1][2][3] However, its utility is accompanied by significant safety considerations that demand rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, supported by available data, experimental considerations, and visual workflows to ensure its safe and effective use in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory irritation.[4][5] Of paramount concern is the documented explosive nature of the isolated, crystalline product.[6][7][8][9][10]
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4] |
| Self-Reactive Substances | Type C | H242: Heating may cause a fire. |
Note: GHS classifications may vary slightly between suppliers.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H10N4O2[3] |
| Molecular Weight | 206.20 g/mol [3] |
| Appearance | Solid powder[2] |
| Storage Temperature | -20°C |
Health Hazards and First Aid
Routes of Exposure and Symptoms
-
Inhalation: May cause respiratory irritation.[4]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[11][12] If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11][12] |
Safe Handling and Storage
Given the explosive potential of crystalline this compound, stringent adherence to safe handling and storage protocols is critical.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] |
| Body Protection | Laboratory coat.[4] |
| Respiratory Protection | Use in a well-ventilated area.[4] If dust is generated, a NIOSH-approved respirator is recommended.[11] |
Handling Recommendations
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4][11]
-
Avoid formation of dust.[11] Use dry clean-up procedures and do not generate dust during spill cleanup.[4]
-
Keep away from heat and sources of ignition.[11]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
Storage Recommendations
-
Crucial Recommendation: Avoid storing crystalline samples of azidophenylalanine for long periods. All stocks of the material should be kept in a dilute aqueous solution to mitigate the explosion hazard.[10]
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep containers securely sealed when not in use.[4]
-
Store at the recommended temperature of -20°C.
Experimental Protocols and Workflows
The primary application of this compound is its site-specific incorporation into proteins for subsequent labeling via click chemistry.[1][2][3]
General Workflow for Protein Labeling
Caption: Workflow for protein labeling using this compound.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity.
-
Wear appropriate PPE , including respiratory protection if dust is present.
-
For minor spills:
-
For major spills:
-
Wash the spill area thoroughly with water. [4]
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Firefighting Measures
-
The substance is not considered a significant fire risk.[4]
-
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11][12]
-
Containers may burn in a fire, emitting poisonous and corrosive fumes.[4]
-
Firefighters should wear self-contained breathing apparatus.[11][12]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
This compound is a valuable research tool, but its potential hazards, particularly its explosive nature in crystalline form, necessitate a high level of caution. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can safely harness the capabilities of this compound. The recommendation to store and handle this material in dilute aqueous solutions is a critical measure to mitigate the risk of an energetic event. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Synthesis and Explosion Hazards of 4âAzidoâlâphenylalanine - American Chemical Society - Figshare [acs.figshare.com]
- 9. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
- 11. carlroth.com [carlroth.com]
- 12. abmole.com [abmole.com]
- 13. aksci.com [aksci.com]
The Azide Handle: A Technical Guide to Azide-Phenylalanine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-canonical amino acid p-azido-L-phenylalanine (pAzF) into proteins has emerged as a powerful tool in chemical biology and drug development. This versatile amino acid introduces a bioorthogonal azide (B81097) group, a chemical handle that enables precise and efficient modification of proteins using "click chemistry." This in-depth guide explores the core applications of azide-phenylalanine, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Introduction to Azide-Phenylalanine and Click Chemistry
p-Azido-L-phenylalanine is a synthetic derivative of L-phenylalanine that can be incorporated into proteins during translation, either through genetic code expansion in living cells or by solid-phase peptide synthesis (SPPS).[1] The key feature of pAzF is its azide moiety (–N₃), which is largely inert to biological functional groups but reacts selectively and efficiently with alkyne-containing molecules. This selective reactivity is the foundation of its use in click chemistry.
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[2] The most prominent click reaction for bioconjugation is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2] This reaction can be performed in two main variations: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Applications of Azide-Phenylalanine
The ability to site-specifically introduce an azide handle into a protein opens up a vast array of applications:
-
Protein and Peptide Labeling: The azide group serves as a platform for attaching a wide variety of molecules, including fluorophores, affinity tags, and biotin, for imaging and purification purposes.[1][3][4]
-
Bioconjugation and Drug Development: pAzF facilitates the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[1][4] It is also used in developing novel peptide-based therapeutics and biomaterials.[4]
-
Studying Protein-Protein Interactions: The azide group can be used as a photo-crosslinking agent to capture transient protein-protein interactions upon UV irradiation.[5][6]
-
Protein Engineering and Functionalization: The introduction of novel functionalities through click chemistry allows for the engineering of proteins with enhanced stability, altered enzymatic activity, or novel binding properties.
Quantitative Data Summary
The efficiency of click chemistry reactions involving azide-phenylalanine is a critical factor for its successful application. The following tables summarize key quantitative data from the literature.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Notes |
| SPAAC | p-azido-L-phenylalanine (pAzF) and dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | Not explicitly stated, but reaction progress is measured by the decrease in DBCO absorbance at 306 nm.[7] | The addition of a methylene (B1212753) group between the phenyl ring and the azide (p-azidomethyl-L-phenylalanine, pAMF) can favor the SPAAC reaction.[7] |
| CuAAC | Azide and propargyl alcohol with a Cu(I)-carbene catalyst | (6±2)×10⁴ M⁻¹s⁻¹ | The reaction reached full conversion in approximately 180 minutes at 25 °C.[8] |
| Application | Protein | Yield of Modified Protein | Method |
| Genetic Incorporation | Sperm Whale Myoglobin | Several milligrams per liter of bacterial culture.[9] | In vivo incorporation in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9] |
| Cell-Free Protein Synthesis | Superfolder Green Fluorescent Protein (sfGFP) | 0.9-1.7 mg/mL | CFPS with pAzF or p-propargyloxy-L-phenylalanine.[10][11] |
Key Signaling Pathways and Workflows
Genetic Incorporation of p-Azido-L-phenylalanine
The site-specific incorporation of pAzF into proteins in living cells is a powerful technique that relies on the expansion of the genetic code. This workflow involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber codon, UAG) and inserts pAzF at that specific position during protein translation.
References
- 1. 4-Azido-L-phenylalanine [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Azido-L-phenylalanine | 33173-53-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Azido-L-phenylalanine | genetically-encoded molecular probe | CAS# 33173-53-4 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
(Rac)-Azide-phenylalanine for Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative data related to the use of (Rac)-Azide-phenylalanine for protein labeling. This non-canonical amino acid serves as a powerful tool in chemical biology and drug development, enabling the precise introduction of bioorthogonal handles into proteins for subsequent modification and analysis.
Core Mechanism of Action
The utility of this compound, and more commonly its L-enantiomer p-azido-L-phenylalanine (pAzF), in protein labeling is a two-stage process. First, the amino acid is incorporated into the polypeptide chain. Second, the azide (B81097) group serves as a chemical handle for bioorthogonal ligation, allowing for the attachment of various probes.
Stage 1: Incorporation into Proteins
The most precise method for incorporating pAzF is through the expansion of the genetic code.[1][2] This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the amber stop codon (UAG).[2] When the gene for a protein of interest is mutated to include a UAG codon at a specific site, this specialized machinery incorporates pAzF at that position during translation in a host organism like E. coli.[1] This results in a homogenous population of the target protein with pAzF at a defined location.[3] While the racemic mixture can be used, the L-enantiomer is specifically recognized by the engineered synthetase. The efficiency of this incorporation can be a critical factor, with yields of purified protein reported in the milligram-per-liter range for bacterial cultures.[1]
Stage 2: Bioorthogonal Ligation via "Click Chemistry"
Once incorporated, the azide moiety of pAzF allows for covalent modification through highly specific and efficient "click" reactions. These reactions can occur in complex biological mixtures without interfering with native cellular processes.[4][5] The two primary methods employed are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne-containing probe.[6][7] The reaction is catalyzed by copper(I) ions and is known for its high efficiency and reaction rates, which can be 107 to 108 times faster than the uncatalyzed reaction.[7] However, the potential cytotoxicity of copper can be a limitation for studies in living cells.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) as the reaction partner for the azide.[4][8] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic catalyst.[8] While generally considered more biocompatible, SPAAC reactions typically have slower kinetics compared to CuAAC.[9]
Quantitative Data Summary
The selection of a labeling strategy often depends on factors like incorporation efficiency and reaction kinetics. The following tables summarize key quantitative data gathered from the literature.
| Parameter | Value | Organism/System | Reference |
| Protein Yield | 2 mg/L | E. coli (Myoglobin) | [1] |
| Suppression Efficiency | up to 35.5 ± 0.8% | V. natriegens (EYFP) | [10] |
Table 1: Protein Incorporation Efficiency of p-Azido-L-phenylalanine. The yield and efficiency of incorporation can vary depending on the protein, expression system, and specific orthogonal pair used.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| SPAAC | pAzF vs. DBCO-PEG | Not specified, but pAMF showed faster kinetics | Not specified | [11] |
| SPAAC | Benzyl Azide vs. various cyclooctynes | 0.01 - 1 | Organic (co)solvents | [9] |
| SPAAC | DBCO-amine vs. 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7) | [12] |
| CuAAC | General Azide-Alkyne | Rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction | Aqueous solution | [7] |
Table 2: Comparative Reaction Kinetics. The second-order rate constant (k₂) is a key measure of reaction speed. Higher values indicate faster reactions. The choice between CuAAC and SPAAC often involves a trade-off between the high speed of CuAAC and the superior biocompatibility of SPAAC.[4]
Experimental Protocols
The following are generalized protocols for the site-specific incorporation of pAzF and subsequent labeling via CuAAC and SPAAC.
Protocol for Site-Specific Incorporation of pAzF in E. coli
This protocol is based on the use of an orthogonal tRNA/tRNA-synthetase pair for amber codon suppression.[1][2]
-
Plasmid Preparation: Co-transform E. coli cells with two plasmids:
-
An expression plasmid for the protein of interest containing an amber (UAG) codon at the desired incorporation site.
-
A plasmid encoding the orthogonal pAzF-tRNA synthetase (AzPheRS) and its cognate tRNACUA.
-
-
Cell Culture:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with 1 mM p-azido-L-phenylalanine.
-
-
Protein Expression and Harvest:
-
Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for several hours to overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the pAzF-containing protein using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Note: Protect the purified protein from UV light to prevent photolysis of the aryl-azide group.[1]
-
-
Verification: Confirm the incorporation of pAzF via mass spectrometry. The observed mass should correspond to the calculated mass of the protein with the unnatural amino acid.[1]
Protocol for Protein Labeling via CuAAC
This protocol is a general method for labeling azide-modified proteins with an alkyne-containing probe.[13][14]
-
Reagent Preparation:
-
Azide-modified Protein: Prepare the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne Probe: Dissolve the alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore) in a compatible solvent like DMSO.
-
Copper(II) Sulfate: Prepare a stock solution (e.g., 20 mM) in water.
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM) in water.
-
Copper Ligand: Prepare a stock solution of a copper-chelating ligand like THPTA or TBTA in water or DMSO. This ligand accelerates the reaction and protects the protein from oxidative damage.[13]
-
-
Reaction Mixture Assembly: In a microfuge tube, combine the following in order:
-
Azide-modified protein.
-
Alkyne probe.
-
Copper ligand (typically at a 5-fold excess to copper).
-
Copper(II) sulfate.
-
Sodium ascorbate (to reduce Cu(II) to the active Cu(I) state).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using a suitable method, such as dialysis, size-exclusion chromatography, or affinity purification depending on the probe used.
-
-
Analysis: Analyze the labeling efficiency using techniques like SDS-PAGE (visualizing with a fluorescent scanner if a fluorophore was used) or mass spectrometry.
Protocol for Protein Labeling via SPAAC
This protocol describes the copper-free labeling of an azide-modified protein with a strained-alkyne probe.[3][4]
-
Reagent Preparation:
-
Azide-modified Protein: Prepare the purified pAzF-containing protein in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Strained-Alkyne Probe: Dissolve the strained-alkyne probe (e.g., DBCO-fluorophore, BCN-biotin) in a compatible solvent like DMSO.
-
-
Reaction Mixture Assembly:
-
Combine the azide-modified protein and the strained-alkyne probe in a microfuge tube. A 10 to 20-fold molar excess of the probe is often used to ensure efficient labeling.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the kinetics of the specific strained alkyne.
-
-
Purification:
-
Purify the labeled protein to remove the unreacted probe using methods such as dialysis, spin filtration, or size-exclusion chromatography.
-
-
Analysis:
-
Confirm successful labeling and assess efficiency using methods like SDS-PAGE, Western blot, or mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Overall workflow for protein labeling using p-Azido-L-phenylalanine.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (Rac)-Azide-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Azide-phenylalanine, a racemic mixture of the unnatural amino acid azidophenylalanine, is a critical tool in chemical biology and drug development, primarily utilized for site-specific protein modification through bioorthogonal chemistry. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in experimental and developmental pipelines. This technical guide provides a comprehensive overview of the available data on the solubility and stability of azidophenylalanine, with a focus on the well-characterized L-enantiomer (4-Azido-L-phenylalanine), due to a lack of specific data for the racemic mixture. Furthermore, this guide details robust experimental protocols for determining these key parameters for this compound, enabling researchers to generate crucial data for their specific applications.
Introduction
Azidophenylalanine is a phenylalanine analogue containing a bioorthogonal azide (B81097) group. This functional group allows for covalent modification with alkyne- or cyclooctyne-containing probes and payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and can be performed under biocompatible conditions, making azidophenylalanine an invaluable tool for protein labeling, imaging, and drug conjugation.
While the L-enantiomer is often used in protein incorporation studies, the racemic mixture, this compound, is also commercially available and may be used in various applications. Therefore, a thorough understanding of its solubility in different solvent systems and its stability under various stress conditions is essential for protocol development, formulation, and ensuring the integrity of experimental results.
Solubility Profile
Quantitative Solubility Data for 4-Azido-L-phenylalanine
The following table summarizes the reported solubility of 4-Azido-L-phenylalanine in various solvents.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | ~25 | ~121.24 | Ultrasonic and adjust pH to 11 with NaOH[1] |
| Water | ~50 | ~242.48 | Ultrasonic and adjust pH to 13 with NaOH[1] |
| DMSO | ~5 | ~24.25 | Ultrasonic, warming, and adjust pH to 3 with HCl; heat to 80°C[1] |
| DMSO | 4.5 | 21.8 | Adjust pH to 3 with HCl; Sonication and heating to 80°C recommended |
| H₂O | 22.5 | 109.1 | Adjust pH to 11 with NaOH; Sonication recommended |
| 80% Acetic Acid | c = 5% (w/v) | - | Clear, slightly colored solution |
| Water, DMSO, DMF | Soluble | - | General observation[2] |
Note: The solubility of amino acids is often pH-dependent. The isoelectric point (pI) of the molecule will significantly influence its solubility in aqueous solutions, with minimum solubility typically observed at the pI.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. Degradation can lead to loss of function and the introduction of impurities.
General Stability and Storage Recommendations
Based on data for 4-Azido-L-phenylalanine, the following storage conditions are recommended to ensure stability:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Hazard Warning: Organic azides have the potential to be explosive. While 4-Azido-L-phenylalanine is generally considered stable under normal laboratory conditions, it has been reported to have explosive characteristics. A particular hazard exists when it comes in contact with cuprous iodide, a component of some CuAAC reactions[3]. Appropriate safety precautions, including wearing personal protective equipment, should always be taken.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways under various stress conditions. For azidophenylalanine, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the amino acid structure, particularly at extreme pH values.
-
Oxidation: The azide group or the aromatic ring may be susceptible to oxidation.
-
Photodegradation: Aromatic azides can be light-sensitive and may undergo photodecomposition.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule. Previous studies on phenylalanine suggest that thermal degradation can involve decarboxylation and deamination[4].
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of microcentrifuge tubes. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the desired aqueous buffer to each tube.
-
-
Equilibration:
-
Place the tubes in a thermomixer or shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Incubate for a sufficient time to reach equilibrium (typically 24-48 hours), with continuous agitation.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully remove a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.
-
Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of this compound under the tested conditions.
-
Protocol for Forced Degradation (Stability) Studies
This protocol describes a forced degradation study to identify the degradation pathways and assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in a known volume of solvent before analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. A PDA detector can be used to assess peak purity, while an MS detector can help in identifying the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Establish the degradation pathway based on the identified products.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging available data for the L-enantiomer and presenting detailed protocols for the characterization of the racemic mixture. For researchers and drug development professionals, applying these methodologies to determine the specific physicochemical properties of this compound is a critical step in ensuring the robustness and reproducibility of their scientific endeavors. The provided workflows and data tables serve as a valuable resource for the effective integration of this important unnatural amino acid into research and development pipelines.
References
Methodological & Application
Protocol for Site-Specific Incorporation of (Rac)-Azide-Phenylalanine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. This technology allows for the introduction of unique chemical functionalities, such as azides, into a protein of interest at a specific site. (Rac)-Azide-phenylalanine (AzF) is a phenylalanine analog containing an azide (B81097) group, which can be used for subsequent bioorthogonal ligation reactions, such as "click chemistry".[1] This enables the precise attachment of various probes, including fluorophores, biotin, or drug molecules, for a wide range of applications in basic research and drug development.[2][3]
This document provides a detailed protocol for the site-specific incorporation of this compound into a target protein expressed in E. coli. The methodology is based on the amber stop codon suppression technique, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5][6][7]
Principle
The genetic code is expanded to incorporate AzF by reassigning the amber stop codon (UAG).[8] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[4][5] The orthogonal aaRS is engineered to specifically recognize and charge the suppressor tRNA with AzF, while not cross-reacting with endogenous tRNAs or amino acids.[6][9][10][11] The suppressor tRNA has an anticodon that recognizes the UAG codon, allowing for the insertion of AzF at the desired position in the polypeptide chain during translation.[12]
Experimental Workflow
The overall workflow for the site-specific incorporation of AzF and subsequent labeling is depicted below.
Caption: Experimental workflow for AzF incorporation and labeling.
Quantitative Data Summary
The efficiency of AzF incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific labeling chemistry used. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Typical Value | Reference |
| Purified Protein Yield | ~2 mg/L of culture | [7] |
| Incorporation Fidelity | High (no detectable misincorporation) | [7] |
| Chloramphenicol Resistance (IC50) with AzF | 110 µg/mL | [7] |
| Chloramphenicol Resistance (IC50) without AzF | < 5 µg/mL | [7] |
| Crosslinking Efficiency (in situ) | 10-30% | [7] |
Experimental Protocols
Plasmid Preparation and Site-Directed Mutagenesis
Objective: To introduce an amber stop codon (TAG) at the desired site in the gene of interest.
Materials:
-
Plasmid containing the gene of interest
-
QuikChange Site-Directed Mutagenesis Kit (or similar)
-
Primers containing the desired TAG mutation
-
DH5α competent E. coli cells
Protocol:
-
Design and synthesize primers for site-directed mutagenesis to introduce a TAG codon at the desired position in your gene of interest.
-
Perform site-directed mutagenesis according to the manufacturer's protocol.
-
Transform the mutated plasmid into DH5α competent cells and select for colonies on appropriate antibiotic plates.
-
Isolate plasmid DNA from several colonies and verify the presence of the TAG mutation by DNA sequencing.
Co-transformation
Objective: To introduce both the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair into E. coli for protein expression.[13]
Materials:
-
Plasmid with the gene of interest (containing the TAG codon)
-
pEVOL-p-AzF plasmid (or similar, containing the engineered TyrRS and tRNA)[13]
-
BL21(DE3) competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
Protocol:
-
Co-transform BL21(DE3) competent E. coli cells with both the plasmid carrying your gene of interest and the pEVOL-p-AzF plasmid.[13] Use 200-300 ng of each plasmid for efficient co-transformation.[13]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).[13]
-
Incubate the plates overnight at 37°C.
Protein Expression
Objective: To express the target protein with the site-specifically incorporated AzF.
Materials:
-
Single colony from the co-transformation plate
-
LB medium with appropriate antibiotics
-
This compound (AzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Protocol:
-
Inoculate a single colony into 20 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[13]
-
The next day, inoculate the starter culture into 1 L of LB medium containing the same antibiotics.[13]
-
Add 0.5 g of this compound to the 1 L culture (final concentration ~2 mM).[13][14]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5.[13]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.[13]
-
Continue to shake the culture overnight at 30°C.[13]
-
Harvest the cells by centrifugation.
Protein Purification
Objective: To purify the AzF-containing protein.
Protocol:
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Important: Avoid using reducing agents such as DTT or TCEP during purification, as they can reduce the azide group.[15]
Protein Labeling via Click Chemistry
The incorporated azide group can be specifically labeled using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but the copper catalyst can be toxic to live cells.[16][17]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol:
-
Prepare a stock solution of the alkyne-containing probe (e.g., a fluorescent dye) in a suitable solvent like DMSO.
-
To the purified AzF-containing protein in a buffer (e.g., PBS, pH 7.4), add the alkyne probe.
-
Prepare a fresh solution of copper(I) catalyst. This can be generated in situ by mixing CuSO4 and a reducing agent like sodium ascorbate. A ligand such as TBTA or THPTA can be used to stabilize the Cu(I) and improve reaction efficiency.[17][18]
-
Add the copper catalyst to the protein-alkyne mixture.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove excess reagents and the catalyst using a desalting column or dialysis.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for labeling proteins in living cells or in systems where copper toxicity is a concern.[16][19][20] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with azides.[1]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol:
-
Prepare a stock solution of the cyclooctyne-containing probe (e.g., DBCO-fluorophore) in a suitable solvent like DMSO.
-
To the purified AzF-containing protein in a buffer (e.g., PBS, pH 7.4), add a 10-20 fold molar excess of the cyclooctyne probe.[15]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[15]
-
Remove excess probe using a desalting column or dialysis.
-
Note: To prevent non-specific labeling of cysteine residues by some cyclooctynes, it is recommended to block free thiols with a reagent like iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[14][21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Inefficient suppression of the amber codon. | Optimize AzF concentration. Ensure the pEVOL-p-AzF plasmid is maintained. Sequence the gene to confirm the TAG codon is in the correct reading frame. |
| No protein expression | Toxicity of the target protein. | Try expressing at a lower temperature (e.g., 16-20°C) after induction. |
| Partial reduction of the azide group | Presence of reducing agents during purification. | Avoid DTT, TCEP, and other reducing agents in all purification buffers.[15] |
| Non-specific labeling | Reaction of the probe with other amino acid residues. | For SPAAC, pre-treat the protein with iodoacetamide to block free cysteines.[14][21] Optimize the molar ratio of the probe to the protein. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [kci.go.kr]
- 11. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 14. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 16. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using (Rac)-Azide-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] (Rac)-Azide-phenylalanine, a racemic mixture of a non-natural amino acid, provides a versatile chemical handle for the site-specific modification of proteins and peptides.[2] By incorporating this amino acid into a protein's structure, researchers can introduce an azide group that can be selectively targeted with a cyclooctyne-functionalized molecule, such as a fluorophore, a drug molecule, or a radiotracer.[1][3]
The most common strategy for incorporating azide-phenylalanine into proteins is through amber stop codon suppression, where an engineered aminoacyl-tRNA synthetase/tRNA pair is used to site-specifically insert the unnatural amino acid in response to a TAG codon.[3][4] This technique allows for the production of homogeneously modified proteins with a single point of attachment for subsequent conjugation.
Applications
The ability to site-specifically label proteins using this compound and SPAAC has a wide range of applications in research and drug development:
-
Protein Labeling and Imaging: Covalent attachment of fluorescent dyes to proteins containing azide-phenylalanine enables the visualization and tracking of proteins in living cells and in vivo.[1][3]
-
Antibody-Drug Conjugates (ADCs): The precise attachment of potent cytotoxic drugs to antibodies at a specific site using SPAAC leads to the generation of homogeneous ADCs with improved therapeutic indices.
-
PET Imaging: Radiolabeling of proteins and antibodies with positron-emitting isotopes via SPAAC allows for non-invasive in vivo imaging and pharmacokinetic studies.[3]
-
Protein-Protein Interaction Studies: Incorporation of photo-crosslinking azide-phenylalanine analogs can be used to map protein interaction interfaces.
-
Biomaterials Science: Immobilization of proteins onto surfaces or the creation of protein-polymer conjugates can be achieved through SPAAC chemistry.
Data Presentation
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the specific structures of the cyclooctyne and the azide. The following tables provide a summary of reported kinetic data for various SPAAC reactions.
Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [2] |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [2] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [2] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Comparison of SPAAC Rate Constants for Azide-Phenylalanine Analogs with a DBCO Derivative
| Azide-Amino Acid | Cyclooctyne Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| para-azido-L-phenylalanine (pAzF) | Dibenzocyclooctyl-PEG | Not specified, but comparatively lower |
| para-azidomethyl-L-phenylalanine (pAMF) | Dibenzocyclooctyl-PEG | Not specified, but comparatively higher |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) into a Protein in Mammalian Cells
This protocol describes a general procedure for the incorporation of p-azido-L-phenylalanine (pAzF), a commonly used isomer of azide-phenylalanine, into a target protein expressed in mammalian cells (e.g., HEK293T) using amber codon suppression.
Materials:
-
HEK293T cells
-
Plasmid encoding the protein of interest with a TAG amber stop codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
p-azido-L-phenylalanine (pAzF)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Co-transfect the cells with the plasmid encoding the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.
-
-
pAzF Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 mM pAzF.
-
Incubate the cells for an additional 24-48 hours to allow for the expression of the target protein and the incorporation of pAzF.
-
-
Cell Harvesting and Protein Purification:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Purify the protein of interest containing pAzF using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Functionalized Fluorophore
This protocol provides a general procedure for labeling a purified protein containing azide-phenylalanine with a DBCO-functionalized fluorescent dye.
Materials:
-
Purified protein containing azide-phenylalanine (from Protocol 1)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized fluorophore in DMSO (e.g., 10 mM).
-
Determine the concentration of the purified azide-modified protein using a standard protein assay (e.g., BCA assay).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the purified azide-modified protein with a 5- to 10-fold molar excess of the DBCO-functionalized fluorophore.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction can be performed in PBS buffer at pH 7.4.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted DBCO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful labeling of the protein by SDS-PAGE with in-gel fluorescence imaging. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein labeling using SPAAC.
References
Application Notes and Protocols for Staudinger Ligation of Azide-Phenylalanine Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the Staudinger ligation, a powerful chemoselective reaction for the modification of proteins containing the unnatural amino acid p-azidophenylalanine. This bioorthogonal reaction enables the site-specific attachment of a wide variety of molecules, such as reporter tags, crosslinkers, and therapeutic agents, to a target protein.
Introduction
The Staudinger ligation is a chemical reaction that forms a stable amide bond between an azide (B81097) and a phosphine (B1218219).[1] The "traceless" version of this reaction is particularly advantageous in protein chemistry as it leaves no residual atoms from the phosphine reagent, resulting in a native peptide bond.[2][3] This methodology has become a valuable tool for protein engineering and bioconjugation due to its high chemoselectivity and biocompatibility. The reaction proceeds under mild, aqueous conditions and the azide and phosphine functional groups are abiotic, preventing cross-reactivity with native cellular components.[1]
The incorporation of p-azidophenylalanine into a protein of interest can be achieved through amber stop codon suppression technology.[4] This allows for the precise placement of the azide functionality at a specific site within the protein sequence. Subsequent reaction with a phosphine-functionalized molecule of interest via Staudinger ligation facilitates the creation of well-defined protein conjugates.
Reaction Mechanism
The traceless Staudinger ligation is initiated by the nucleophilic attack of the phosphine on the azide, which leads to the formation of an aza-ylide intermediate with the loss of dinitrogen gas.[5] This intermediate then undergoes an intramolecular rearrangement where the electrophilic carbonyl group of the phosphine reagent is attacked by the nitrogen of the aza-ylide.[6] Subsequent hydrolysis of the resulting amidophosphonium salt yields the final amide-linked product and a phosphine oxide byproduct.[6]
Experimental Workflow Overview
The overall workflow for the Staudinger ligation of an azide-phenylalanine containing protein involves several key stages:
-
Expression and Purification of the Azide-Containing Protein: The target protein with the incorporated p-azidophenylalanine is expressed, typically in E. coli, and purified to homogeneity.
-
Preparation of the Phosphine Reagent: The molecule to be conjugated to the protein is functionalized with a suitable phosphine moiety.
-
Staudinger Ligation Reaction: The purified azide-containing protein and the phosphine reagent are incubated under optimized conditions to allow for the ligation to occur.
-
Purification of the Conjugated Protein: The desired protein conjugate is separated from unreacted starting materials and byproducts.
-
Analysis and Characterization: The final product is analyzed to confirm successful conjugation and to assess its purity and integrity.
Data Presentation
Table 1: Reaction Conditions and Yields for Staudinger Ligation of Model Peptides
| Phosphine Reagent | Azide Substrate | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |
| Diphenylphosphinomethanethiol | N₃CH₂C(O)NHBn | THF/H₂O (3:1) | Room Temp | 12 | >90 (for Glycine) | [3] |
| Diphenylphosphinomethanethiol | Ac-Ala-N₃ | THF/H₂O (3:1) | Room Temp | 12 | <50 | [3] |
| Bis(p-methoxyphenyl)phosphinomethanethiol | Ac-Ala-N₃ | Toluene | Room Temp | 12 | >80 | [3] |
| o-(Diphenylphosphino)benzenethiol | Ac-Phe-Thioester + Gly-N₃ | THF/H₂O (3:1) | Room Temp | 12 | 35 | [6] |
Note: Yields can be highly dependent on the specific protein, phosphine reagent, and reaction conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Azide-Phenylalanine Containing Protein
This protocol is a general guideline and may require optimization for the specific protein of interest.
Materials:
-
Expression vector containing the gene of interest with an amber stop codon at the desired modification site.
-
Plasmid encoding the engineered tyrosyl-tRNA synthetase/tRNA pair for p-azidophenylalanine incorporation.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
p-Azidophenylalanine.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Appropriate chromatography resins for protein purification (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Co-transform the E. coli expression strain with the expression vector and the synthetase/tRNA plasmid.
-
Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Supplement the medium with 1 mM p-azidophenylalanine.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for the desired time and temperature (e.g., 16-18°C overnight).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using appropriate chromatography techniques.
-
Analyze the purified protein for purity by SDS-PAGE and confirm the incorporation of p-azidophenylalanine by mass spectrometry.
Protocol 2: Staudinger Ligation of a Purified Azide-Modified Protein
This protocol describes the ligation of a purified protein containing an azide group with a phosphine-labeled probe.[7]
Materials:
-
Purified azide-modified protein (1-10 mg/mL).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Phosphine-probe (e.g., phosphine-biotin, phosphine-fluorophore).
-
Water-miscible organic solvent (e.g., DMSO or DMF).
-
Desalting column, dialysis tubing, or spin filtration device for purification.
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the aqueous buffer to a final concentration of 1-10 mg/mL.[7]
-
Reagent Preparation: Prepare a 10 mM stock solution of the phosphine-probe in a water-miscible organic solvent like DMSO or DMF.[7]
-
Ligation Reaction: Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used.[7]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[7] The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted phosphine-probe using a desalting column, dialysis, or spin filtration.[7]
-
Analysis: Confirm the successful modification using methods appropriate for the attached probe (e.g., Western blot for a biotin (B1667282) tag, fluorescence imaging for a fluorophore).[7]
Visualizations
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: Experimental Workflow for Staudinger Ligation.
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 3. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Unlocking Proteomic Insights: A Guide to Amber Suppression Mutagenesis for Azide-Phenylalanine Incorporation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for elucidating protein structure, function, and interactions. Among the diverse array of ncAAs, p-azido-L-phenylalanine (AzF) has emerged as a particularly versatile probe. Its azide (B81097) moiety serves as a bioorthogonal handle for "click" chemistry, enabling the attachment of fluorophores, affinity tags, or drug molecules, and as a photo-crosslinking agent to capture transient protein-protein interactions. This document provides detailed application notes and protocols for the successful incorporation of AzF into target proteins using amber suppression mutagenesis, a widely adopted technique for expanding the genetic code.
Principle of Amber Suppression
Amber suppression mutagenesis leverages the repurposing of the UAG (amber) stop codon.[1] A target protein's gene is mutated to replace the codon for a desired amino acid with a TAG codon.[2] To enable translation to continue through this premature stop codon, the cell is equipped with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[3][4] This orthogonal pair, often derived from a different species to ensure it does not interfere with the host's native translational machinery, is engineered to specifically recognize the ncAA (in this case, AzF) and the UAG codon, respectively.[3][4] When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers AzF, resulting in its site-specific incorporation into the polypeptide chain.[2]
Applications in Research and Drug Development
The ability to introduce AzF at specific sites within a protein opens up a myriad of experimental possibilities:
-
Mapping Protein-Protein Interactions: The aryl-azide group of AzF can be photo-activated with UV light to form a highly reactive nitrene, which then covalently crosslinks to interacting proteins in close proximity.[3][5] This allows for the identification of binding partners and the mapping of interaction interfaces.[3][5]
-
Bioorthogonal Labeling: The azide group is a key component in bioorthogonal "click" chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] This enables the specific attachment of various probes, including fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to enhance protein stability.[6][7][8]
-
Antibody-Drug Conjugates (ADCs): In drug development, site-specific incorporation of AzF allows for the precise attachment of cytotoxic drugs to antibodies.[] This results in homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles.[][10]
-
In Vivo and Cellular Imaging: By clicking a fluorophore or a positron emission tomography (PET) tracer onto a protein containing AzF, researchers can track its localization and dynamics within living cells and organisms.[6][11]
Quantitative Data Summary
The efficiency of AzF incorporation and the yield of the modified protein can vary depending on the expression system, the target protein, and the specific site of incorporation. The following table summarizes representative quantitative data from published studies.
| Parameter | Organism | Protein | Incorporation Site | Yield/Efficiency | Reference |
| Protein Yield | E. coli | Sperm Whale Myoglobin | Position 4 | 2 mg/L | [3] |
| Chloramphenicol Resistance (IC50) | E. coli | Chloramphenicol Acetyltransferase (CAT) | Asp112 | 110 µg/mL (with AzF), <5 µg/mL (without AzF) | [3] |
| Mass Spectrometry Verification | E. coli | Sperm Whale Myoglobin | Position 4 | Calculated: 18456.21 Da, Observed: 18456.40 ± 0.47 Da | [3] |
| Crosslinking Efficiency | In vitro | Glutathione-S-Transferase (GST) | Dimer Interface | Visible dimer formation on SDS-PAGE | [3] |
Experimental Protocols
This section provides a general framework for the key experiments involved in AzF incorporation. Specific conditions may need to be optimized for your protein of interest and expression system.
Plasmid Preparation and Site-Directed Mutagenesis
Objective: To introduce an amber (TAG) codon at the desired position in the gene of interest and to obtain the necessary plasmids for the orthogonal aaRS/tRNA pair.
Materials:
-
Expression plasmid containing the gene of interest
-
Plasmid encoding the evolved AzF-specific aminoacyl-tRNA synthetase (AzFRS) and suppressor tRNA (e.g., pEVOL-pAzF)[12]
-
Primers for site-directed mutagenesis (containing the TAG codon)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
Protocol:
-
Primer Design: Design forward and reverse primers that include the TAG codon at the desired mutation site.[2] The primers should have a melting temperature (Tm) suitable for your high-fidelity polymerase.
-
PCR Mutagenesis: Perform PCR using the expression plasmid as a template and the designed primers to generate the mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the TAG mutation by DNA sequencing.
Protein Expression and AzF Incorporation
Objective: To express the target protein containing AzF in E. coli.
Materials:
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
Verified expression plasmid with the TAG codon
-
pEVOL-pAzF plasmid
-
Luria-Bertani (LB) or minimal media (e.g., M9)
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)[12]
-
p-azido-L-phenylalanine (AzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or another suitable inducer
Protocol:
-
Co-transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of minimal medium (supplemented with antibiotics) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
AzF Addition: Add AzF to the culture to a final concentration of 1 mM.[3] To improve uptake, a small amount of an organic solvent like DMSO can be tested, as it has been shown to increase cell permeability and protein yield.[13][14]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protein Purification
Objective: To purify the AzF-containing protein.
Materials:
-
Cell pellet from the expression culture
-
Lysis buffer (e.g., Tris buffer with lysozyme, DNase I, and protease inhibitors)
-
Appropriate chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
-
Red photographic light (if the protein is light-sensitive)[3]
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto the equilibrated chromatography column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein using the elution buffer.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Further Purification (Optional): If necessary, perform additional purification steps such as size-exclusion chromatography.
Note: When working with AzF-containing proteins, it is advisable to work under a red photographic light to prevent premature photolysis of the azide group.[3]
Verification of AzF Incorporation
Objective: To confirm the successful incorporation of AzF at the specific site.
Method:
-
Mass Spectrometry: The most definitive method for verification is mass spectrometry (e.g., ESI-MS).[3] The observed molecular weight of the protein should match the calculated mass of the protein with the incorporated AzF.[3]
-
Click Chemistry Reaction: A successful click reaction with an alkyne-functionalized probe (e.g., a fluorophore) followed by in-gel fluorescence imaging can provide indirect evidence of AzF incorporation.
-
Western Blot: In the absence of AzF or any component of the orthogonal system, no full-length protein should be detectable by Western blot if the TAG codon is not suppressed.[3]
Visualizing the Workflow and Concepts
Amber Suppression Mutagenesis Workflow
References
- 1. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. researchgate.net [researchgate.net]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Expressing Proteins with (Rac)-Azide-Phenylalanine in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (Rac)-p-azido-L-phenylalanine (AzF) into proteins expressed in Escherichia coli. This powerful technique, facilitated by the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, enables the introduction of a bioorthogonal azide (B81097) group into a protein of interest. This chemical handle can then be used for a variety of downstream applications, including protein-protein interaction studies through photocrosslinking, and site-specific protein labeling with reporter molecules via click chemistry.[1][2][3][4]
Principle of Amber Suppression for AzF Incorporation
The site-specific incorporation of AzF is achieved through the suppression of an amber stop codon (UAG).[2][5] The host E. coli is co-transformed with two plasmids:
-
Expression Plasmid: This plasmid carries the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired position for AzF incorporation.
-
pEVOL-pAzF Plasmid: This plasmid encodes the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[6][7] The aaRS is specifically evolved to recognize and charge the tRNACUA with AzF. The suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon in the mRNA, thereby inserting AzF at that position instead of terminating translation.
References
- 1. Protein purification with light via a genetically encoded azobenzene side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. addgene.org [addgene.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Protein Labeling with (Rac)-Azide-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dynamic protein synthesis and turnover in living organisms is crucial for understanding a wide range of biological processes, from development and cellular homeostasis to disease progression and drug response. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for these investigations.[1] This document provides detailed application notes and protocols for the use of (Rac)-Azide-Phenylalanine, a non-canonical amino acid, for the in vivo metabolic labeling of proteins.
This compound is a racemic mixture of a phenylalanine analog that contains a chemically inert azide (B81097) group.[2] When administered to a living organism, it can be incorporated into newly synthesized proteins in place of natural phenylalanine by the cellular translational machinery. The incorporated azide group then serves as a "handle" for subsequent chemical modification via highly specific and efficient "click chemistry" reactions.[3] This allows for the selective attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[4]
Two primary strategies exist for incorporating azide-phenylalanine into proteins:
-
Site-Specific Incorporation: This method utilizes genetic code expansion techniques, such as amber codon suppression, to insert p-azido-L-phenylalanine (the L-isomer of the molecule) at a specific, predetermined site within a single protein of interest.[2][5][6] This approach is powerful for studying the function and interactions of a particular protein.
-
Metabolic Labeling: This technique involves the global replacement of phenylalanine with azide-phenylalanine in all newly synthesized proteins throughout the proteome. This is achieved by making the azide-phenylalanine available to the organism's metabolic system. This method is ideal for studying proteome-wide changes in protein synthesis and turnover in response to various stimuli.
Note on this compound vs. p-Azido-L-phenylalanine: The commercially available this compound is a mixture of both the D- and L-isomers. Protein synthesis machinery exclusively utilizes L-amino acids. Therefore, only the L-isomer (p-azido-L-phenylalanine or pAzF) will be incorporated into proteins. The D-isomer is generally not metabolized and is excreted. For simplicity, the protocols below will refer to the active compound as Azide-Phenylalanine.
While site-specific incorporation of p-azido-L-phenylalanine in vivo is well-documented, established protocols for proteome-wide metabolic labeling with this specific amino acid are less common. The following protocols are based on established methods for in vivo metabolic labeling with the methionine analog, L-azidohomoalanine (AHA), and are adapted for Azide-Phenylalanine.[7][8] Researchers should note that these are generalized protocols and will likely require optimization for specific experimental systems and research questions.
Core Experimental Workflow
The overall process for in vivo metabolic protein labeling with Azide-Phenylalanine can be broken down into three main stages:
-
In Vivo Administration: The Azide-Phenylalanine is introduced into the animal model.
-
Tissue Harvesting and Protein Extraction: Tissues of interest are collected, and the total proteome is extracted.
-
Bioorthogonal Labeling and Analysis: The azide-labeled proteins are tagged with a reporter molecule via click chemistry for downstream analysis (e.g., fluorescence imaging or mass spectrometry).
Section 1: In Vivo Metabolic Labeling Protocol
This protocol is adapted from methods used for L-azidohomoalanine (AHA) and should be optimized for your specific mouse model and experimental goals.
1.1. Reagent Preparation
| Reagent | Preparation | Storage |
| This compound | Dissolve in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Gentle warming and vortexing may be required. Prepare fresh before each use. | N/A |
| Anesthesia | As per approved institutional animal care and use committee (IACUC) protocols. | As per manufacturer's instructions. |
| Protease Inhibitor Cocktail | Prepare a 100X stock solution in DMSO or water. | -20°C |
| Lysis Buffer (RIPA or similar) | e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add 1X protease inhibitor cocktail immediately before use. | 4°C (without inhibitors) |
1.2. Animal Administration
The choice of administration route and dosage depends on the desired labeling duration and efficiency. Intraperitoneal (IP) injection is suitable for pulse-labeling studies, while administration via diet allows for longer-term labeling.
| Parameter | Recommendation | Notes |
| Animal Model | C57BL/6 mice or other appropriate strain. | Age and weight-matched cohorts are recommended. |
| Administration Route | Intraperitoneal (IP) Injection or Diet | IP injection allows for precise temporal control of labeling. Dietary administration is less invasive for long-term studies. |
| Dosage (IP) | Start with a range of 0.05 - 0.1 mg/g body weight per day. | This is an estimated starting point based on AHA studies.[9] A dose-response curve should be generated to determine optimal labeling without toxicity. |
| Dosage (Diet) | Formulate feed to deliver a similar daily dose as IP injections. | Requires specialized diet formulation and monitoring of food intake. |
| Labeling Duration | 1 to 7 days. | Longer durations will result in higher labeling density but may also increase the risk of unforeseen metabolic effects. |
| Controls | Administer a vehicle control (e.g., PBS) to a parallel cohort of animals. | Essential for all experiments to account for procedural effects. |
1.3. Tissue Harvesting and Protein Extraction
-
At the end of the labeling period, euthanize the animals according to approved IACUC protocols.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, brain, muscle, heart) and immediately snap-freeze them in liquid nitrogen. Tissues can be stored at -80°C until further processing.
-
To extract proteins, first weigh the frozen tissue.
-
Homogenize the tissue in 5-10 volumes of ice-cold Lysis Buffer containing 1X protease inhibitor cocktail. This can be done using a Dounce homogenizer, a bead beater, or a rotor-stator homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein lysate can be used immediately for click chemistry or stored at -80°C.
1.4. Important Considerations and Safety
-
Toxicity: There is limited published data on the in vivo toxicity of this compound. It is crucial to perform pilot studies to assess any potential adverse effects on animal health and behavior. Monitor animal weight, food and water intake, and general well-being throughout the experiment. A different phenylalanine analog, p-chlorophenylalanine, has been shown to have toxic effects in mice.[10]
-
(Rac)- vs. L-isomer: As protein synthesis only utilizes the L-isomer, half of the administered racemic mixture will not be incorporated. This should be considered when determining dosages.
-
Phenylalanine Metabolism: Phenylalanine is an essential amino acid, and introducing a competitive analog could potentially perturb its metabolic pathways. The extent of this perturbation is currently unknown and should be a consideration in the experimental design.[11][12]
Section 2: Bioorthogonal Labeling with Click Chemistry
Once the azide-labeled proteome has been extracted, it can be tagged with a reporter molecule (e.g., a fluorophore or biotin) that has a complementary alkyne group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common and robust click chemistry reaction.
References
- 1. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 4. Label-free Quantitative Proteomics of Mouse Cerebrospinal Fluid Detects β-Site APP Cleaving Enzyme (BACE1) Protease Substrates In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics Sample Preprocessing: Extraction Method Selection - Creative Proteomics [creative-proteomics.com]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with (Rac)-Azide-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of proteins is a powerful tool for elucidating their function, localization, and dynamics within complex biological systems. Traditional methods often rely on the chemical modification of naturally occurring amino acid residues, such as lysines or cysteines, which can lead to heterogeneous labeling and potential disruption of protein function. The use of unnatural amino acids (UAAs) provides a precise and versatile alternative. This document details the application of (Rac)-Azide-phenylalanine, specifically the biologically active para-azido-L-phenylalanine (pAzF), for the site-specific fluorescent labeling of proteins.
The methodology is centered on the genetic incorporation of pAzF into a protein of interest at a specific site in response to an amber stop codon (TAG).[1][2][3] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][3][4] The incorporated azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert to the cellular environment but can be specifically reacted with an exogenously supplied probe.[5][6][7] This "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the covalent attachment of a fluorescent dye.[1][5][8] SPAAC is particularly advantageous for live-cell imaging due to its copper-free nature, avoiding cellular toxicity.[1][9]
Signaling Pathway and Experimental Workflow
The overall workflow for fluorescently labeling a protein of interest (POI) with pAzF involves two main stages: the incorporation of the unnatural amino acid into the protein and the subsequent fluorescent labeling via click chemistry.
The chemical principle underlying the labeling process is the bioorthogonal reaction between the azide group of the incorporated pAzF and an alkyne-functionalized fluorophore.
Quantitative Data Summary
The efficiency of both the incorporation of pAzF and the subsequent fluorescent labeling can be influenced by several factors. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Method | Typical Values/Observations | Key Considerations |
| pAzF Incorporation Efficiency | Western Blot, Mass Spectrometry | Yield of full-length protein can be significantly increased with the use of organic solvents to enhance cell permeability.[10] Expression levels are dependent on the concentration of pAzF, with optimal concentrations typically ranging from 50 to 400 µM in mammalian cells.[11] | Low uptake of the UAA can lead to premature termination of translation.[10] The specific orthogonal synthetase/tRNA pair used can impact efficiency. |
| Labeling Efficiency | Fluorescence Gel Imaging, Flow Cytometry | Mean fluorescence enhancements of eightfold or higher have been reported in live cells using SPAAC.[12] | The choice of click chemistry reaction (CuAAC vs. SPAAC) and the specific alkyne-fluorophore conjugate can affect the labeling efficiency and background signal. |
| Protein Yield | Protein Quantification Assays (e.g., BCA) | Several milligrams of purified protein per liter of bacterial culture can be obtained.[2] | The position of the incorporated pAzF can influence protein expression and folding. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
Materials:
-
Expression plasmid for the protein of interest (POI) with an in-frame amber codon (TAG) at the desired labeling site.
-
pEVOL-pAzF plasmid (or similar) encoding the orthogonal aminoacyl-tRNA synthetase and tRNA.[13]
-
Competent E. coli cells (e.g., BL21(DE3)).
-
LB agar (B569324) plates and LB broth containing appropriate antibiotics.
-
p-Azido-L-phenylalanine (pAzF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Transformation: Co-transform the competent E. coli cells with the POI expression plasmid and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add pAzF to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at 20-30°C for 4-16 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the azide-modified protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via CuAAC
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5).
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand.[6]
-
Sodium ascorbate (B8700270).
-
Degassing equipment (optional).
Methodology:
-
Prepare Reagents: Prepare stock solutions of the alkyne-dye (10 mM in DMSO), CuSO4 (50 mM in water), THPTA/TBTA (50 mM in DMSO/water), and sodium ascorbate (100 mM in water, freshly prepared).
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 10-50 µM).
-
Alkyne-dye (3-10 molar excess over the protein).
-
THPTA/TBTA (to a final concentration of 100 µM).
-
CuSO4 (to a final concentration of 1 mM).
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I).[14] It is recommended to perform this and the subsequent step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of Cu(I).[14]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Removal of Excess Dye: Remove the unreacted fluorescent dye by dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning and quantify the labeling efficiency using UV-Vis spectroscopy.
Protocol 3: Fluorescent Labeling in Live Mammalian Cells via SPAAC
Materials:
-
Mammalian cells cultured on coverslips or in imaging dishes.
-
Plasmid encoding the POI with an in-frame amber codon.
-
Plasmid encoding the orthogonal synthetase/tRNA pair for mammalian expression.
-
Transfection reagent.
-
Cell culture medium.
-
p-Azido-L-phenylalanine (pAzF).
-
Strain-promoted alkyne-fluorophore (e.g., DBCO-dye, BCN-dye).[1][15]
Methodology:
-
Transfection: Co-transfect the mammalian cells with the POI plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent.
-
pAzF Incorporation: After 24 hours, replace the medium with fresh medium containing pAzF at a final concentration of 100-500 µM. Incubate for another 24-48 hours to allow for protein expression and incorporation of pAzF.[11]
-
Labeling: Remove the pAzF-containing medium and wash the cells with PBS. Add fresh medium containing the strain-promoted alkyne-fluorophore (e.g., 10 µM DBCO-dye) and incubate for 10-60 minutes at 37°C.[12]
-
Washing: Remove the labeling medium and wash the cells three times with PBS to remove excess dye.
-
Imaging: The cells are now ready for fluorescence microscopy imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of full-length protein | Inefficient pAzF incorporation due to low cellular uptake or inefficient synthetase/tRNA pair. | Increase the concentration of pAzF in the medium.[11] Try a different orthogonal synthetase/tRNA pair. For E. coli, consider adding organic solvents to the culture medium to increase cell permeability.[10] |
| No or low fluorescent signal | Inefficient click chemistry reaction. Degradation of the fluorophore. | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate. Optimize the reaction time and temperature. For CuAAC, degas the reaction mixture to prevent oxidation of Cu(I).[14] |
| High background fluorescence | Non-specific binding of the alkyne-fluorophore. Incomplete removal of excess dye. | Include a blocking step before labeling (for cell surface labeling). Optimize the washing steps after labeling. Use a lower concentration of the alkyne-fluorophore. |
| Protein aggregation | The labeling process or the attached fluorophore is causing the protein to misfold and aggregate. | Change the position of the incorporated pAzF to a more solvent-exposed and less functionally critical site. Use a smaller or more hydrophilic fluorophore. |
Conclusion
The use of this compound for the fluorescent labeling of proteins offers a robust and specific method for studying protein biology. By combining genetic code expansion with bioorthogonal click chemistry, researchers can achieve site-specific labeling in both in vitro and in vivo settings. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technique.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Конъюгация белков, модифицированных алкином или азидом, с азидами или алкинами красителей [ru.lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioconjugation with (Rac)-Azide-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (Rac)-Azide-phenylalanine, a non-natural amino acid, for site-specific protein modification. The protocols detailed below cover the incorporation of this amino acid into a target protein and subsequent bioconjugation using two powerful "click chemistry" techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer a robust platform for the development of antibody-drug conjugates (ADCs), protein-based diagnostics, and other advanced biotherapeutics.
This compound serves as a versatile chemical handle. Once incorporated into a protein's structure, its azide (B81097) group can be selectively reacted with an alkyne-containing molecule, enabling the precise attachment of payloads such as drugs, imaging agents, or other functional moieties.[1] This site-specific approach results in homogenous bioconjugates with well-defined drug-to-antibody ratios (DARs), a critical factor for therapeutic efficacy and safety.
Overview of Bioconjugation Techniques
Two primary click chemistry reactions are employed for the bioconjugation of proteins containing azide-phenylalanine:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[2][3] The reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[4] While highly effective, the potential cytotoxicity of the copper catalyst must be considered for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[1][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst and making it ideal for applications in living systems.[]
Quantitative Data for Bioconjugation Reactions
The choice between CuAAC and SPAAC often depends on the specific application, considering factors like reaction kinetics, biocompatibility, and the nature of the payload to be conjugated. The following tables provide a summary of key quantitative data for these reactions.
| Parameter | Value | Reactants | Conditions | Reference |
| Yield | >95% | Azide-containing antibody and alkyne-toxin | Optimized CuAAC conditions | [7] |
| Yield | 76% | On-resin intramolecular cyclization of a peptide with azido-Phe and propargyl-Gly | CuI, DIPEA in DMF | [8] |
| Yield | 83-98% | Benzyl azide and Phenylacetylene | Cu-MONPs, Sodium Ascorbate in Water | [8] |
| Yield | >98% | Azide and Alkyne derivatives | CuSO₄, Sodium Ascorbate in pH 5.0 Buffer | [8] |
Table 1: Reported Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions. This table summarizes the high efficiency of CuAAC in various systems, highlighting its utility for achieving high conjugation yields.
| Parameter | Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Second-Order Rate Constant | p-azido-L-phenylalanine (pAzF) + DBCO-PEG | Not specified, but pAMF reaction rate is 7-fold higher than pAzF | Not specified | [9] |
| Second-Order Rate Constant | Benzyl azide + Sondheimer dialkyne | ~0.1 - 0.4 | MeOH, room temperature | [10] |
| Second-Order Rate Constant | sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 1.22 | Various buffers (PBS, HEPES, DMEM, RPMI) | [11] |
| Second-Order Rate Constant | sulfo DBCO-amine + 3-azido-L-alanine | 0.32 - 1.22 | Various buffers (PBS, HEPES, DMEM, RPMI) | [11] |
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. This table provides kinetic data for SPAAC, demonstrating the influence of the reactants and reaction conditions on the reaction rate.
Experimental Protocols
The following protocols provide a step-by-step guide for the production of a protein containing this compound and its subsequent bioconjugation.
Site-Specific Incorporation of this compound
This protocol describes the incorporation of this compound (referred to as AzF for simplicity) into a target protein in E. coli using an amber stop codon suppression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.
-
pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for AzF.[12]
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
This compound (or p-azido-L-phenylalanine)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid.
-
Colony Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics and grow overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate the starter culture into 1 L of LB medium with antibiotics and grow at 37°C with shaking to an OD₆₀₀ of 0.75.
-
Induction: Add 0.25 g of AzF to the culture. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.
-
Incubation: Shake the culture overnight at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Protein Purification: Purify the AzF-containing protein using a standard protocol for your protein of interest (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Note: Avoid using reducing agents like DTT or TCEP during purification, as they can reduce the azide group.[12]
Figure 1: Experimental workflow for bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of an alkyne-containing molecule to an AzF-containing protein.
Materials:
-
Purified AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Alkyne-functionalized payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[13]
-
Degassing equipment (optional, but recommended)
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the AzF-containing protein (e.g., to a final concentration of 50-100 µM) and the alkyne-payload (e.g., 10-20 fold molar excess over the protein).
-
Add Ligand: Add the THPTA ligand solution to the reaction mixture.
-
Add Copper: Add the CuSO₄ solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12] Protect the reaction from light if using a light-sensitive payload.
-
Purification: Remove excess reagents and purify the bioconjugate using a suitable method such as size-exclusion chromatography or dialysis.
Figure 2: CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol details the conjugation of a strained alkyne (e.g., DBCO) to an AzF-containing protein.
Materials:
-
Purified AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Strained alkyne-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the AzF-containing protein (e.g., to a final concentration of 50-100 µM) and the strained alkyne-payload (e.g., 10-20 fold molar excess over the protein).[12] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[12]
-
Purification: Purify the bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted payload.
Figure 3: SPAAC reaction mechanism.
Characterization of Bioconjugates
After purification, it is essential to characterize the bioconjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation can be observed on an SDS-PAGE gel.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the bioconjugate, confirming the covalent attachment of the payload and allowing for the calculation of the DAR.
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance spectrum, UV-Vis spectroscopy can be used to quantify the degree of conjugation. For example, DBCO has a characteristic absorbance at around 309 nm which disappears upon reaction with an azide.[9]
Conclusion
The use of this compound in combination with click chemistry provides a powerful and versatile platform for the site-specific modification of proteins. The detailed protocols and quantitative data presented in these application notes offer a solid foundation for researchers in drug development and other fields to generate homogenous and well-defined bioconjugates for a wide range of applications. The choice between CuAAC and SPAAC will depend on the specific requirements of the project, with SPAAC being the preferred method for applications involving living cells due to the absence of a cytotoxic metal catalyst.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: (Rac)-Azide-phenylalanine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation efficiency of (Rac)-Azide-phenylalanine and other unnatural amino acids (UAAs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a racemic mixture of an unnatural amino acid that contains an azide (B81097) group. This azide moiety serves as a chemical handle for "click chemistry," a highly efficient and specific bioconjugation reaction. This allows for the site-specific labeling of proteins with various molecules, such as fluorescent dyes or drugs, for applications in protein imaging, structure-function studies, and the development of antibody-drug conjugates.[][2]
Q2: What are the primary reasons for low incorporation efficiency of this compound?
A2: Low incorporation efficiency of unnatural amino acids like this compound can stem from several factors:
-
Competition with Release Factor 1 (RF1): In E. coli, the amber stop codon (UAG), which is often used to encode the UAA, is also recognized by Release Factor 1, leading to premature termination of protein synthesis.[3]
-
Low UAA uptake: The cell membrane can have low permeability to the unnatural amino acid, resulting in insufficient intracellular concentrations for efficient incorporation.
-
Suboptimal orthogonal tRNA-synthetase pair: The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) in charging the orthogonal tRNA with the UAA, and the subsequent recognition of the amber codon by the charged tRNA, are critical.
-
Toxicity of the UAA or orthogonal translation components: High concentrations of the UAA or the expression of the orthogonal components can sometimes be toxic to the host cells, leading to poor growth and protein expression.
-
Codon usage: The presence of rare codons in the gene of interest can hinder overall protein expression.[4]
Q3: How can I confirm that this compound has been successfully incorporated into my protein?
A3: Several methods can be used to verify the incorporation of this compound:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or digested peptide fragments, you can confirm the mass shift corresponding to the incorporation of the azide-modified amino acid.
-
Western Blotting: While not a direct confirmation of UAA incorporation, a successful Western blot indicates the expression of the full-length protein, suggesting that the amber stop codon was suppressed.
-
Click Chemistry-based Labeling: Successful conjugation of a reporter molecule (e.g., a fluorescent dye with an alkyne group) to your protein via click chemistry provides strong evidence of azide group presence and, therefore, UAA incorporation.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or very low full-length protein expression | Competition with Release Factor 1 (RF1): RF1 terminates translation at the UAG codon. | Use an E. coli strain engineered to have reduced or no RF1 activity (e.g., C321.ΔA). |
| Inefficient amber suppression: The orthogonal tRNA/aaRS pair is not functioning optimally. | Optimize the concentrations of the orthogonal tRNA and synthetase plasmids during transformation. A 10:9.5:0.5 ratio of pcDNA:tRNA:aaRS has been shown to be effective in some systems.[5] | |
| Low intracellular concentration of this compound: The UAA is not efficiently transported into the cells. | Increase the concentration of this compound in the growth media (typically 1-2 mM). Consider using organic solvents to improve cell permeability.[6] | |
| Toxicity of the unnatural amino acid: High concentrations of the UAA may be toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. | |
| Full-length protein is expressed, but no azide reactivity (negative click chemistry result) | Reduction of the azide group: The azide group can be reduced to an amine during expression or purification, especially in the presence of reducing agents like DTT. | Avoid using reducing agents during purification if possible. If they are necessary, perform the click chemistry reaction before purification steps that require reducing agents. |
| Incorrect protein folding: The incorporated UAA may disrupt proper protein folding, making the azide group inaccessible. | Try expressing the protein at a lower temperature (e.g., 18-25°C) to improve folding. | |
| High levels of truncated protein | Insufficient amber suppression: The concentration of the charged orthogonal tRNA is a limiting factor. | Increase the copy number of the orthogonal tRNA plasmid. |
| Suboptimal induction conditions: The timing and concentration of the inducer can affect suppression efficiency. | Optimize the inducer (e.g., IPTG) concentration and the time of induction. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected yields and the impact of different optimization strategies.
Table 1: Protein Yield with and without Optimization
| Protein | Expression System | Condition | Yield (mg/L) | Reference |
| Myoglobin | E. coli | Standard amber suppression | ~2 | [] |
| sfGFP | E. coli cell-free | Standard | 0.26 | [3] |
| sfGFP | E. coli cell-free | Optimized o-tRNA | ~1.2 | [3] |
Table 2: Effect of Organic Solvents on Protein Yield
| Protein | Organic Solvent | Full-length Protein Yield Increase | Reference |
| Target Protein | Various | Significantly Increased | [6] |
Experimental Protocols
Transformation of E. coli for UAA Incorporation
This protocol describes the co-transformation of three plasmids: one for the target protein with an amber (TAG) codon, one for the orthogonal tRNA, and one for the orthogonal aminoacyl-tRNA synthetase (aaRS).
Materials:
-
Chemically competent E. coli cells (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with a TAG codon
-
Plasmid encoding the orthogonal tRNA
-
Plasmid encoding the orthogonal aaRS
-
SOC medium
-
LB agar (B569324) plates with appropriate antibiotics
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 10-50 ng of each of the three plasmids to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately transfer the tube to ice and incubate for 2 minutes.
-
Add 950 µL of SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (250 rpm).
-
Plate 100 µL of the cell culture on LB agar plates containing the appropriate antibiotics for all three plasmids.
-
Incubate the plates overnight at 37°C.
Protein Expression and Purification with this compound
Materials:
-
Overnight culture of E. coli containing the three plasmids
-
LB medium with appropriate antibiotics
-
This compound
-
Inducer (e.g., IPTG)
-
Lysis buffer
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding the inducer (e.g., 0.1-1 mM IPTG).
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography).
Western Blot Analysis
Materials:
-
Protein samples (lysate or purified protein)
-
SDS-PAGE gel
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mass Spectrometry Sample Preparation
Materials:
-
Purified protein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
C18 desalting column
Procedure:
-
Denature the protein sample in denaturing buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
Desalt the peptide mixture using a C18 column.
-
Analyze the peptides by LC-MS/MS.
Visualizations
Caption: General experimental workflow for incorporating this compound.
Caption: Troubleshooting logic for low incorporation efficiency of this compound.
References
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
Technical Support Center: In Vivo Azide Reduction to Amine
Welcome to the technical support center for troubleshooting the in vivo reduction of azides to amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing this bioorthogonal reaction in a living system. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the in vivo reduction of azides to amines, providing potential causes and actionable solutions.
FAQs
1. My in vivo azide (B81097) reduction is showing low to no yield of the corresponding amine. What are the potential causes?
Low or no yield in in vivo azide reduction can stem from several factors, ranging from reagent stability to competing biological processes. The most common culprits include:
-
Poor Bioavailability or Stability of the Reducing Agent: Phosphine (B1218219) reagents, commonly used in the Staudinger ligation, are susceptible to oxidation in biological environments.[1][2] If the phosphine is oxidized before it can react with the azide, the reduction will fail. Similarly, other reducing agents may be rapidly cleared from circulation or degraded.
-
Slow Reaction Kinetics: The Staudinger ligation is known for its relatively slow kinetics, which can be a significant limitation in the dynamic in vivo environment where reactant concentrations are low.[1][3]
-
Off-Target Metabolic Reduction of the Azide: Aromatic azides can be non-specifically reduced to amines by endogenous metabolic pathways, particularly by cytochrome P450 (CYP450) enzymes in the liver.[4][5][6] This can deplete the azide-containing substrate before the targeted reduction can occur.
-
Instability of the Azide Compound: While generally stable, some azide-containing molecules can be metabolized or degraded in vivo through other pathways, reducing their availability for the intended reaction.
-
Inefficient Delivery of Reagents to the Target Site: Both the azide-containing molecule and the reducing agent must co-localize at the site of interest in sufficient concentrations for the reaction to proceed. Inefficient targeting or poor tissue penetration can lead to low yields.
2. I am observing significant off-target amine production. How can I minimize this?
Off-target amine production is often due to the metabolic reduction of the azide. Here are some strategies to mitigate this:
-
Modify the Azide Structure: The susceptibility of an azide to metabolic reduction is influenced by its chemical structure. Electron-rich aryl azides are generally more prone to metabolic reduction than electron-deficient ones.[4] Consider synthesizing and testing analogs of your azide-containing molecule.
-
Use CYP450 Inhibitors: Co-administration of a general or specific CYP450 inhibitor can reduce off-target metabolic reduction of the azide.[7][8][9][10][11] However, this can have broad physiological effects and should be carefully considered and controlled for in your experimental design. Common inhibitors are listed in the data table below.
-
Optimize Dosing and Timing: The timing and dosage of both the azide-containing compound and the reducing agent can be critical. Administering the reducing agent at the time of peak concentration of the azide at the target site may improve the ratio of targeted to off-target reduction.
3. How can I improve the efficiency of my in vivo Staudinger ligation?
Several strategies can be employed to enhance the efficiency of the Staudinger ligation in vivo:
-
Use Engineered Phosphine Reagents: Phosphines with electron-donating groups can exhibit faster reaction kinetics.[2] Additionally, developing phosphine reagents with improved stability in biological media is an active area of research.
-
Photocaged Phosphines: To overcome the instability of phosphines, light-activated "caged" phosphines can be used.[1][7][12][13][14] These reagents are inert until irradiated with light of a specific wavelength, allowing for spatiotemporal control of the reaction and minimizing premature oxidation.
-
Increase Local Reactant Concentration: If your system involves a pre-targeting approach (e.g., an azide-labeled antibody that localizes to a tumor), optimizing the clearance of the unbound antibody before administering the phosphine reagent is crucial to maximize the concentration of the reactants at the target site.
4. What are the alternatives to the Staudinger ligation for in vivo azide reduction?
While the Staudinger ligation is a common method, other strategies for in vivo azide reduction exist:
-
Thiol-Mediated Reduction: Endogenous thiols like glutathione (B108866) (GSH) can reduce azides, although this is often a slower process.[6] The efficiency of this reduction can be context-dependent.
-
Catalytic Reduction: Researchers have explored the use of transition metal catalysts, such as iron(III) meso-tetraarylporphines, to catalyze the reduction of azides by thiols in biological environments.[6] This approach can enhance the reaction rate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While not a reduction, SPAAC is a highly efficient bioorthogonal reaction that also utilizes an azide. If the goal is labeling or conjugation rather than amine formation, SPAAC offers much faster kinetics than the Staudinger ligation and is a widely used alternative in vivo.[15][16][17]
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparison of In Vivo Azide-Based Bioorthogonal Reactions
| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | In Vivo Feasibility | Key Advantages | Key Disadvantages | Citations |
| Staudinger Ligation | ~0.002 - 0.01 | Demonstrated, but can be inefficient | High chemoselectivity; small azide tag. | Slow kinetics; phosphine oxidation. | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1 | Widely used and efficient | Fast kinetics; no catalyst required. | Alkyne reagents can be bulky and may have off-target binding. | [15][16][17] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | >1 | Limited due to copper toxicity | Very fast kinetics. | Requires copper catalyst, which is toxic to cells and animals. | [15][17] |
Table 2: Common Cytochrome P450 (CYP450) Inhibitors for In Vivo Studies
| CYP450 Isoform(s) Inhibited | Inhibitor | Typical In Vivo Use | Considerations | Citations |
| Broad Spectrum | 1-Aminobenzotriazole (ABT) | Pre-treatment to reduce metabolic clearance of a drug candidate. | Can have widespread effects on drug metabolism; use with appropriate controls. | [7] |
| CYP3A4 | Ketoconazole, Itraconazole | To investigate the contribution of CYP3A4 to drug metabolism. | Potent inhibitors, but can also affect other CYPs to a lesser extent. | [8][10] |
| CYP2D6 | Quinidine | To probe the role of CYP2D6 in drug clearance. | Highly specific for CYP2D6 at low concentrations. | [10] |
| CYP1A2 | Fluvoxamine | To assess the involvement of CYP1A2 in xenobiotic metabolism. | Also inhibits other CYPs at higher concentrations. | [10] |
Experimental Protocols
This section provides a generalized protocol for a typical in vivo azide reduction experiment using the Staudinger ligation, based on metabolic glycoengineering. Note: Specific parameters such as animal model, cell line, dosage, and timing need to be optimized for each experimental system.
Protocol: In Vivo Metabolic Glycoengineering and Staudinger Ligation in a Mouse Model
Objective: To label cell surface glycans with an azide reporter in vivo and subsequently reduce the azide to an amine (or ligate with a phosphine probe).
Materials:
-
Animal model (e.g., BALB/c mice)
-
Azido (B1232118) sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Vehicle for azido sugar administration (e.g., 70% DMSO in PBS)
-
Phosphine reagent (e.g., phosphine-FLAG or a custom-synthesized phosphine)
-
Vehicle for phosphine administration (e.g., PBS)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Tissue homogenization buffer
-
Analytical equipment (e.g., Western blot apparatus, fluorescence microscope, mass spectrometer)
Procedure:
-
Metabolic Labeling:
-
Administer the azido sugar to the animals. A typical starting dose for Ac4ManNAz is 300 mg/kg via intraperitoneal (i.p.) injection daily for 3-7 days.[18]
-
The optimal dosing regimen and duration should be determined empirically. A control group receiving only the vehicle should be included.
-
-
Phosphine Reagent Administration:
-
After the metabolic labeling period, administer the phosphine reagent. The route of administration (e.g., intravenous, intraperitoneal) and dosage will depend on the specific phosphine used and the target tissue.
-
A significant challenge is the in vivo stability of the phosphine. Consider using a caged phosphine that can be activated at the target site to minimize oxidation.[1][7][12]
-
The timing between the last azido sugar dose and phosphine administration should be optimized to ensure maximal co-localization of the reactants.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point after phosphine administration, euthanize the animals and harvest the tissues of interest.
-
Homogenize the tissues in an appropriate lysis buffer.
-
To detect the product of the Staudinger ligation (an amide bond), you can use a phosphine reagent conjugated to a reporter tag like FLAG or biotin. The resulting ligation product can then be detected by Western blot, flow cytometry, or fluorescence microscopy (if a fluorescent phosphine was used).[4][18][19]
-
To detect the amine product of a traceless Staudinger reduction, you may need to use more specialized analytical techniques such as mass spectrometry to identify the modified protein or molecule.
-
Control Experiments:
-
No Azido Sugar: Administer vehicle instead of the azido sugar, followed by the phosphine reagent. This control is to check for non-specific binding or reactivity of the phosphine.
-
No Phosphine Reagent: Administer the azido sugar, followed by the vehicle for the phosphine. This control is to assess the level of metabolic azide reduction.
-
Unlabeled Control: Animals that receive neither the azido sugar nor the phosphine reagent to establish baseline measurements.
Mandatory Visualizations
Signaling Pathway: Metabolic Azide Reduction by Cytochrome P450
Caption: CYP450-mediated reduction of an aryl azide to an aryl amine.
Experimental Workflow: In Vivo Azide Reduction
Caption: A generalized experimental workflow for in vivo azide reduction.
Logical Relationship: Troubleshooting Low Amine Yield
Caption: A decision tree for troubleshooting low amine yield in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic azide reduction in biological environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Light-Activated Staudinger-Bertozzi Ligation within Living Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
Technical Support Center: Optimizing CuAAC Reactions for Azide-Phenylalanine
Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving azide-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a CuAAC reaction with azide-phenylalanine?
A1: The most critical parameters for a successful CuAAC reaction include the choice and concentration of the copper source, the type and ratio of the stabilizing ligand, the reducing agent, the solvent system, and the reaction pH. Careful optimization of these factors is essential to achieve high yields and minimize side reactions.
Q2: Which copper source is recommended for CuAAC reactions with sensitive biomolecules like peptides containing azide-phenylalanine?
A2: Copper(II) sulfate (B86663) (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate (B8700270) is the most common and convenient copper source.[1][2] This in situ generation of the active Cu(I) catalyst avoids the use of less stable Cu(I) salts which can be sensitive to oxidation.[1][2]
Q3: Why is a ligand necessary for the CuAAC reaction, and which one should I choose?
A3: Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[3][4] For aqueous environments typical for biomolecule conjugations, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][3][5] TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is another effective ligand, particularly in organic or mixed aqueous/organic solvent systems.[1][4]
Q4: Can the CuAAC reaction cause damage to my peptide or protein?
A4: Yes, the combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues such as histidine and arginine.[3][4] The use of a copper-chelating ligand like THPTA can help minimize this oxidative damage.[3] Additionally, byproducts of ascorbate oxidation can react with lysine (B10760008) and arginine residues.[6] Adding a scavenger like aminoguanidine (B1677879) can help mitigate this issue.[3][7]
Q5: What is the optimal pH for a CuAAC reaction involving an amino acid like azide-phenylalanine?
A5: The CuAAC reaction is generally robust over a wide pH range, typically between 4 and 12.[4] However, for reactions involving biomolecules, a pH between 7.0 and 7.5, often maintained with buffers like PBS or HEPES, is a good starting point.[8] It is important to avoid amine-containing buffers such as Tris, as they can interfere with the reaction.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper catalyst due to oxidation. | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used.[3] Degas all solutions to remove oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor accessibility of the azide (B81097) or alkyne groups. | For biomolecules that may have folded structures, consider adding denaturants like DMSO or gently increasing the reaction temperature to expose the reactive groups.[3] | |
| Ineffective ligand or incorrect ligand-to-copper ratio. | Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst.[3][4] The typical ligand-to-copper ratio is 1:1 or 2:1, though a 5:1 ratio has also been recommended to protect biomolecules.[3][9] | |
| Interference from buffer components. | Avoid buffers containing high concentrations of chelators (e.g., EDTA), strong bases, or thiols, as they can interfere with the copper catalyst.[3] | |
| Biomolecule Degradation or Aggregation | Generation of Reactive Oxygen Species (ROS). | The use of a copper-chelating ligand like THPTA can minimize ROS production.[3] Adding aminoguanidine to the reaction mixture can act as a scavenger for reactive byproducts.[3][7] |
| Protein precipitation. | Adjust the reaction pH, ionic strength, or temperature to minimize aggregation. The addition of organic co-solvents like DMSO may also help improve solubility.[3][4] | |
| Side Reactions | Unspecific labeling or side product formation. | Ensure the purity of your starting materials. Side reactions can occur with free thiols from cysteine residues; pre-incubation with iodoacetamide (B48618) can block these groups.[4] |
Experimental Protocols
General Protocol for CuAAC Reaction with Azide-Phenylalanine Peptide
This protocol provides a starting point for the conjugation of an azide-phenylalanine containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-phenylalanine containing peptide
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO), if required
Procedure:
-
In a microcentrifuge tube, dissolve the azide-phenylalanine peptide and the alkyne-functionalized molecule in the reaction buffer. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be added.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. If desired, aminoguanidine can also be added to minimize side reactions.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Reaction time may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the product can be purified using standard methods such as HPLC or size-exclusion chromatography.
Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| Azide-Peptide | 10 µM - 1 mM | |
| Alkyne | 1.5 - 10 fold excess over azide | |
| CuSO₄ | 50 µM - 1 mM | A concentration of 50-100 µM is often sufficient.[6] |
| THPTA | 250 µM - 5 mM | A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[9] |
| Sodium Ascorbate | 1 mM - 5 mM | Should be in 3- to 10-fold excess over the copper catalyst.[3][4] |
| Aminoguanidine | 1 mM - 5 mM | Optional, to scavenge reactive byproducts.[3] |
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for common CuAAC reaction issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Synthesis of Azide-Modified Amino acids
Welcome to the technical support center for the synthesis of azide-modified amino acids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing clear guidance on synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing azide-modified amino acids?
A1: Researchers often face several challenges during the synthesis of azide-modified amino acids. These include the high cost of starting materials, potential safety hazards associated with certain reagents like explosive diazo transfer agents, and undesired side reactions.[1][2][3] Specific issues can include the premature removal of the Fmoc protecting group under basic reaction conditions, the formation of elimination byproducts during subsequent peptide coupling steps, and difficulties in purifying the final product.[1][2][3][4] Furthermore, the stability of the azide (B81097) group itself can be a concern under various chemical conditions.[5]
Q2: I am observing significant Fmoc deprotection during my diazo transfer reaction. How can I prevent this?
A2: Fmoc deprotection is a common issue when using basic conditions for the diazo transfer reaction. To mitigate this, changing the solvent system to a biphasic mixture of water, methanol, and dichloromethane (B109758) (CH₂Cl₂) adjusted to a specific pH (e.g., pH 9 with K₂CO₃) can be effective.[4] This approach has been shown to yield the desired azido (B1232118) amino acids in good yields (62-75%) without requiring subsequent column chromatography for purification.[4]
Q3: Are there safer alternatives to traditional diazo transfer reagents?
A3: Yes, to avoid the safety risks associated with potentially explosive diazo transfer reagents, imidazole-1-sulfonyl azide is a safer and more practical alternative.[4] This reagent is stable for long-term storage and can be synthesized on a large scale.[4]
Q4: During peptide synthesis with my azide-modified amino acid, I'm seeing an unexpected byproduct. What could be the cause?
A4: A known side reaction during the incorporation of azido amino acids into peptides is the formation of an elimination product of the azide moiety.[1][2][3] This can occur under prolonged coupling conditions with certain reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIPEA).[1][2][3] To minimize this, optimizing coupling times and reagent choice is recommended.
Q5: What are the best methods for purifying azide-modified amino acids?
A5: Purification of azide-modified amino acids can be challenging due to their polarity.[6] High-performance liquid chromatography (HPLC) is a commonly used and effective method.[7] For example, reverse-phase HPLC using a C18 column can successfully purify Fmoc-protected azide-tagged amino acids.[7] In some synthesis routes, the product can be isolated with high purity (>98%) through a simple workup and filtration, avoiding the need for column chromatography.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Diazo Transfer Reaction | - Fmoc deprotection due to basic conditions. - Inefficient diazo transfer reagent. - Suboptimal reaction pH. | - Use a biphasic solvent system (H₂O/MeOH/CH₂Cl₂) and carefully control the pH to around 9.[4] - Utilize a more stable and efficient diazo transfer reagent like imidazole-1-sulfonyl azide hydrochloride.[4] |
| Presence of Impurities after Synthesis | - Incomplete reaction. - Formation of side products. - Difficulty in separating the product from reagents. | - Monitor the reaction progress using thin-layer chromatography (TLC). - Purify the crude product using flash column chromatography or preparative HPLC.[6][7] - For Fmoc-protected products, a simple filtration may be sufficient if the reaction is clean.[4] |
| Elimination of Azide Group During Peptide Coupling | - Prolonged exposure to coupling reagents and base. | - Reduce the coupling reaction time. - Consider using a different coupling agent that is less prone to inducing elimination. |
| Safety Concerns with Reagents | - Use of potentially explosive diazo transfer reagents. | - Replace hazardous reagents with safer alternatives, such as imidazole-1-sulfonyl azide.[4] |
| Poor Solubility of Azido-Peptides | - The hydrophobic nature of some azido amino acids. | - Incorporate hydrophilic azide-containing amino acids to enhance the solubility of the resulting peptides.[8] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]
This protocol describes a two-step synthesis starting from the readily available Fmoc-protected asparagine.[4][9]
Step 1: Hofmann Rearrangement to form Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)
-
In a suitable reaction vessel, dissolve Fmoc-L-asparagine in a 2:1 mixture of dimethylformamide (DMF) and water.
-
Add pyridine (B92270) to the solution.
-
Add [Bis(trifluoroacetoxy)iodo]benzene to the reaction mixture.
-
Stir the reaction at room temperature for approximately 14 hours.
-
Upon completion, work up the reaction to isolate the Fmoc-Dap-OH product.
Step 2: Diazo Transfer to form Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]
-
Dissolve the Fmoc-Dap-OH from the previous step in a 1:1:1 biphasic solvent mixture of water, methanol, and dichloromethane (CH₂Cl₂).
-
Add imidazole-1-sulfonyl azide hydrochloride and potassium carbonate (K₂CO₃).
-
Adjust the pH of the aqueous layer to 9 using K₂CO₃.
-
Stir the reaction vigorously for approximately 18 hours at room temperature.
-
After the reaction is complete, perform an aqueous workup. The pure product can often be isolated by filtration, yielding Fmoc-Ala(N₃)-OH with >98% purity.[4]
Protocol 2: Purification of Azide-Modified Amino Acids by HPLC
This is a general guideline for the purification of Fmoc-protected azide-modified amino acids using preparative HPLC.[7]
-
Sample Preparation: Dissolve the crude product in a suitable solvent mixture, such as 1:1 acetonitrile (B52724)/water.
-
Column: Use a reverse-phase C18 column (e.g., 20 mm x 150 mm, 5 µm).
-
Scouting Run: Perform an initial small injection to determine the retention time of the target compound. Use a broad gradient of acetonitrile in water. Monitor the elution using UV detectors at 220 nm and 280 nm (for the Fmoc group) and an evaporative light scattering detector (ELSD).
-
Focused Gradient: Based on the scouting run, develop a focused gradient to improve the separation of the target compound from impurities. For example, a gradient of 45% to 65% acetonitrile over 12 minutes may be effective.
-
Purification Run: Inject the remaining crude sample using the optimized focused gradient.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Analysis and Lyophilization: Analyze the collected fractions for purity and lyophilize the pure fractions to obtain the final product.
Visualized Workflows and Pathways
Caption: Synthesis workflow for Fmoc-L-azidoalanine.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides | Semantic Scholar [semanticscholar.org]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Proteins Containing (Rac)-Azide-Phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing (Rac)-Azide-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during expression, purification, and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a racemic mixture of an unnatural amino acid that contains a reactive azide (B81097) group. It is incorporated into proteins to serve as a chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[1] These bioorthogonal reactions allow for the precise attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags for purification, or drug conjugates, to the protein of interest.[2]
Q2: How is this compound incorporated into proteins?
A2: The most common method for incorporating azide-functionalized amino acids in E. coli is through amber codon suppression.[3][4] This involves using a specially engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG) and inserts the unnatural amino acid at that specific site in the polypeptide chain.[4][5] Another method involves using a methionine surrogate, such as azidohomoalanine, which is incorporated in place of methionine during protein synthesis in methionine-depleted media.[6]
Q3: What are the main downstream applications of incorporating an azide group into my protein?
A3: The primary applications involve bioorthogonal chemistry for:
-
Protein Labeling: Attaching fluorescent probes for imaging studies.[2]
-
Affinity Purification: "Clicking" on a biotin tag to the azide, followed by streptavidin affinity chromatography.
-
Protein-Protein Interaction Studies: Using the azide as a photo-crosslinking agent to capture interacting partners.[3][4]
-
Drug Conjugation: Precisely attaching therapeutic payloads to a protein, such as an antibody.
Q4: What is the difference between CuAAC, SPAAC, and Staudinger Ligation?
A4: These are the three main bioorthogonal reactions used to modify azide-containing proteins.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): A highly efficient and rapid reaction between an azide and a terminal alkyne, catalyzed by copper(I).[7] It is widely used for in vitro applications.[8]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): A copper-free click chemistry reaction that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[1] The absence of copper makes it more suitable for live-cell labeling due to the toxicity of copper.[8]
-
Staudinger Ligation: A reaction between an azide and a phosphine-based reagent.[9][10] It is also copper-free and can be used in living systems, though it is generally slower than click chemistry reactions.[8]
Troubleshooting Guides
Section 1: Protein Expression and Azide Incorporation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of full-length protein | 1. Low uptake of this compound: The unnatural amino acid may not be efficiently transported into the cells.[3] 2. Toxicity of the unnatural amino acid: High concentrations can be detrimental to cell growth. | 1. Increase cell permeability: Add organic solvents (e.g., DMSO, isopropanol) to the growth media to improve uptake.[3] 2. Optimize unnatural amino acid concentration: Titrate the concentration of this compound in the media to find a balance between incorporation and cell viability. |
| No incorporation of the azide-phenylalanine | 1. Inefficient tRNA synthetase/tRNA pair: The engineered components may not be functioning optimally. 2. Incorrect genetic construct: Errors in the plasmid encoding the synthetase or the gene of interest (e.g., missing amber codon). | 1. Verify synthetase/tRNA expression: Confirm the expression of the orthogonal components via Western blot or other methods. 2. Sequence your plasmids: Ensure the integrity of your genetic constructs.[11] |
| Azide instability | The azide moiety can be reduced to an amine, especially in a reducing cellular environment.[12] | 1. Minimize exposure to reducing agents: During purification, be mindful of high concentrations of DTT or other reducing agents if not required for protein stability. 2. Confirm incorporation via mass spectrometry: This will verify the correct mass of the protein with the incorporated azide.[4] |
Section 2: Purification and Labeling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low efficiency of CuAAC reaction | 1. Oxidation of Copper(I) catalyst: Cu(I) is unstable and can oxidize to the inactive Cu(II) form. 2. Presence of chelating agents: Buffers containing EDTA or other chelators can sequester the copper catalyst. 3. Inaccessible azide group: The azide may be buried within the folded protein structure. | 1. Use a freshly prepared reducing agent: Add sodium ascorbate (B8700270) to the reaction to reduce Cu(II) to Cu(I).[13] 2. Use a copper-stabilizing ligand: Add a ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[13][14] 3. Perform a buffer exchange: Ensure your protein is in a buffer compatible with the click reaction (e.g., phosphate (B84403) buffer). 4. Consider partial denaturation: If the azide is inaccessible, a mild denaturant might be necessary, followed by refolding. |
| Protein precipitation during labeling | 1. Copper-induced aggregation: The copper catalyst can sometimes cause proteins to aggregate. 2. Hydrophobic nature of probes: Some fluorescent dyes or other labels are hydrophobic and can lead to protein precipitation upon conjugation. | 1. Use a stabilizing ligand: Ligands like THPTA can minimize copper-induced damage.[13] 2. Optimize reaction conditions: Lower the reaction temperature or protein concentration. 3. Switch to a copper-free method: Consider using SPAAC for sensitive proteins. |
| Low yield in affinity purification after biotinylation | 1. Inefficient click reaction: The biotin-alkyne may not have been fully conjugated to the azide-protein. 2. Steric hindrance: The biotin tag on the protein may be inaccessible to the streptavidin resin. 3. Harsh wash conditions: The protein may be eluting from the column during the wash steps.[11] | 1. Confirm biotinylation: Run a gel shift assay or use an anti-biotin antibody to confirm successful conjugation before proceeding with purification. 2. Use a longer linker: Employ a biotin-alkyne reagent with a longer PEG linker to improve accessibility. 3. Optimize wash buffer: Reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration).[11] |
| Non-specific binding to affinity resin | Contaminating proteins are co-eluting with your target protein.[15] | 1. Increase stringency of wash steps: Add a mild detergent (e.g., 0.1% NP-40) or increase the salt concentration in your wash buffer.[15] 2. Include protease inhibitors: Prevent protein degradation during cell lysis.[15] 3. Perform a pre-clearing step: Incubate the lysate with resin that does not have the affinity ligand to remove proteins that non-specifically bind to the matrix. |
Experimental Protocols
Protocol 1: General Expression of a His-tagged Protein with p-Azido-L-phenylalanine (p-AzF) in E. coli
This protocol is a starting point and may require optimization.
-
Transformation: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids: one containing your His-tagged gene of interest with an amber (TAG) codon at the desired insertion site, and a second plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for p-AzF.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and 1 mM p-AzF.
-
Grow the culture at 37°C to an OD600 of 0.5-0.8.
-
-
Induction: Induce protein expression with IPTG (and L-arabinose if the synthetase is under an arabinose-inducible promoter).
-
Harvesting: Continue to shake the culture overnight at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Purified Azide-Containing Protein
-
Protein Preparation:
-
Purify your azide-containing protein using a standard method (e.g., Ni-NTA chromatography for a His-tagged protein).
-
Perform a buffer exchange into a copper-compatible buffer, such as PBS (phosphate-buffered saline) pH 7.4. Avoid buffers with chelating agents.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your alkyne-probe (e.g., alkyne-fluorophore) in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Your azide-containing protein.
-
Alkyne-probe (to a final concentration of 10-50 fold molar excess over the protein).
-
Copper ligand (to a final concentration of 5 mM).
-
Copper(II) sulfate (to a final concentration of 1 mM).
-
-
Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 20 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents using a desalting column or dialysis.
Data and Reaction Parameters
Table 1: Comparison of Bioorthogonal Ligation Chemistries
| Parameter | Staudinger Ligation | CuAAC | SPAAC |
| Reaction Time | 6 - 24 hours[8] | < 1 hour[8] | 1 - 4 hours[8] |
| Typical Yield | Moderate to High[8] | High to Quantitative[8] | High[8] |
| Live Cell Compatibility | Yes[8] | No (due to copper toxicity)[8] | Yes[8] |
| Reagents | Azide, Phosphine[10] | Azide, Terminal Alkyne, Cu(I) catalyst[7] | Azide, Strained Alkyne (e.g., DBCO)[1] |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration |
| Azide-Protein | 1-10 mg/mL | - |
| Alkyne-Probe | 10 mM in DMSO | 20-200 µM |
| Copper(II) Sulfate | 20-50 mM in H₂O | 1 mM |
| Ligand (e.g., THPTA) | 100 mM in H₂O | 5 mM |
| Sodium Ascorbate | 1 M in H₂O (Fresh) | 20 mM |
Visualizations
Caption: Workflow for expressing, purifying, and labeling a protein with this compound.
Caption: Key components of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Overcoming Poor Expression of Proteins with Unnatural Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of proteins containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of my protein containing an unnatural amino acid?
Low protein yield is a frequent issue and can stem from several factors. Key among them are the inefficient incorporation of the UAA, toxicity of the UAA or the expressed protein to the host cells, and suboptimal expression conditions. Inefficient incorporation can be due to competition with release factors at the amber stop codon (UAG), which is often used to encode the UAA.[1][2] Other contributing factors can include plasmid instability, poor solubility of the target protein, and degradation by host cell proteases.[3][4]
Q2: How can I confirm that the unnatural amino acid has been successfully incorporated into my target protein?
Several analytical techniques can verify the successful incorporation of a UAA.
-
Western Blotting: A shift in the molecular weight of the protein upon UAA incorporation can sometimes be detected. More definitively, if the UAA contains a unique chemical handle (e.g., an azide), it can be specifically labeled with a reporter molecule (like a fluorescent dye or biotin) via click chemistry, and the labeled protein can be detected by Western blot.[5][6]
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the full-length protein or peptides derived from it, you can determine the precise mass of the protein, which will confirm the presence of the UAA.[][8][9]
-
Fluorescence: If the UAA is intrinsically fluorescent, its incorporation can be directly detected by fluorescence imaging or spectroscopy.[10]
Q3: What is the role of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair, and how can they be a source of problems?
The orthogonal aaRS/tRNA pair is essential for incorporating the UAA. The aaRS is engineered to specifically recognize the UAA and charge it onto its cognate orthogonal tRNA. This tRNA is engineered to recognize a specific codon, typically the amber stop codon (UAG), and deliver the UAA to the ribosome during protein synthesis.[1][2]
Problems can arise if:
-
The aaRS is not specific enough and cross-reacts with natural amino acids.
-
The orthogonal tRNA is recognized and charged by endogenous synthetases.
-
The expression levels of the aaRS and/or tRNA are insufficient.
Q4: Can the choice of expression host impact the yield of my UAA-containing protein?
Yes, the choice of expression host is critical. For E. coli, strains engineered to have reduced release factor 1 (RF1) activity can improve UAA incorporation at the UAG codon by reducing competition for termination.[1] Some strains are also engineered to compensate for rare codon usage, which can be a separate issue affecting protein expression.[11][12] For mammalian cells, the choice of cell line can influence transfection efficiency and overall protein expression levels.[13]
Troubleshooting Guides
Problem 1: Low or No Expression of the Full-Length Protein
Symptoms:
-
Faint or absent band of the correct molecular weight on an SDS-PAGE gel or Western blot.
-
High levels of a truncated protein product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Amber Suppression | Increase the concentration of the unnatural amino acid in the growth media. Optimize the expression levels of the orthogonal aaRS and tRNA by using stronger promoters or higher copy number plasmids.[1] Consider using an E. coli strain with reduced RF1 activity. |
| Suboptimal Inducer Concentration | Perform a titration of the inducer (e.g., IPTG, arabinose) to find the optimal concentration that maximizes full-length protein expression without causing toxicity. |
| Suboptimal Growth Temperature | Lowering the growth temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, which may improve proper folding and UAA incorporation efficiency.[3][12] |
| Plasmid Instability | Ensure proper antibiotic selection is maintained throughout the culture. Verify the integrity of your plasmids by restriction digest or sequencing. |
| Toxicity of the UAA or Protein | Use a lower concentration of the UAA or induce protein expression for a shorter period. A lower induction temperature can also mitigate toxicity. |
| Codon Bias | If your gene contains codons that are rare in the expression host, this can lead to translational stalling. Synthesize a codon-optimized version of your gene.[11][12] |
Problem 2: Protein is Expressed but is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis, but not in the soluble fraction (supernatant).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration. This slows down protein synthesis, allowing more time for proper folding.[3][14] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in protein folding. |
| Suboptimal Lysis/Purification Buffers | Add solubilizing agents to the lysis buffer, such as mild detergents (e.g., Triton X-100, Tween-20) or glycerol.[14] Optimize the pH and salt concentration of your buffers. |
| Fusion Tags | Fuse a highly soluble protein tag (e.g., MBP, GST) to your protein of interest to enhance its solubility. |
Experimental Protocols
General Protocol for Site-Specific UAA Incorporation in E. coli
This protocol outlines the general steps for expressing a protein with a site-specifically incorporated UAA in E. coli.
-
Plasmid Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight starter culture.
-
UAA Addition and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. At this point, add the unnatural amino acid to the desired final concentration (typically 1-2 mM). Induce protein expression by adding the appropriate inducer (e.g., IPTG and/or arabinose).
-
Protein Expression: Reduce the temperature to 18-30°C and continue to shake the culture for an additional 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Analysis: Separate the soluble and insoluble fractions by centrifugation. Analyze the protein expression by SDS-PAGE and Western blot. Purify the protein from the soluble fraction using appropriate chromatography methods.
Protocol for Verifying UAA Incorporation by Mass Spectrometry
-
Protein Purification: Purify the UAA-containing protein to a high degree of homogeneity.
-
Intact Protein Analysis:
-
Desalt the protein sample.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. Compare the observed mass to the theoretical mass of the protein with the incorporated UAA.
-
-
Peptide Mapping (for higher resolution):
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence to identify the peptide containing the UAA and confirm its mass.[][16]
-
Visualizations
Caption: Workflow for UAA Incorporation in E. coli.
Caption: Troubleshooting Low Protein Expression.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Validation & Comparative
Unraveling the Proteome: A Comparative Guide to Mass Spectrometry Analysis of Azide-Phenylalanine Incorporation
For researchers, scientists, and drug development professionals delving into the intricacies of cellular processes, the ability to identify and quantify newly synthesized proteins or track protein-protein interactions is paramount. The incorporation of the non-canonical amino acid p-azido-L-phenylalanine (AzF) followed by mass spectrometry (MS) analysis has emerged as a powerful tool in chemical proteomics. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable workflow for your research needs.
The core principle of this technique lies in the metabolic incorporation of AzF, an analog of phenylalanine, into proteins. The azide (B81097) group serves as a bioorthogonal handle, allowing for the selective chemical ligation to a reporter tag, most commonly via a "click chemistry" reaction. This enables the enrichment and subsequent identification of tagged proteins by mass spectrometry.
The General Workflow: A Two-Pronged Approach
The mass spectrometry analysis of AzF incorporation generally follows a two-stage process: in vivo incorporation and ex vivo analysis.
First, cells or organisms are cultured in the presence of AzF. Specialized, engineered aminoacyl-tRNA synthetase/tRNA pairs are often employed to ensure the site-specific and efficient incorporation of AzF in response to a specific codon, typically the amber stop codon (TAG)[1][2][3]. This allows for precise control over the labeling of a protein of interest. Alternatively, metabolic labeling strategies can be used for global incorporation into newly synthesized proteins[4][5][6][7].
Following incorporation, the azide-modified proteins are tagged using a bioorthogonal reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[5][8][9][10][11][12]. An alkyne-containing reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for visualization, is covalently attached to the azide group of the incorporated AzF[5][8][9][10][11][12]. The labeled proteins are then enriched, typically using streptavidin beads if a biotin tag is used, and prepared for mass spectrometry analysis[4][9][12][13].
Comparative Analysis of Methodologies
While the overarching workflow is conserved, several variations exist, each with its own advantages and disadvantages. The choice of method often depends on the specific research question, the biological system, and the available instrumentation.
| Methodology | Principle | Advantages | Disadvantages | Key Applications |
| Site-Specific Incorporation | Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate AzF at a specific, genetically encoded site (e.g., an amber stop codon). | High specificity, allows for the study of a single protein of interest, enables precise mapping of interactions.[1][2][14] | Requires genetic manipulation of the target protein, may have lower overall yield compared to metabolic labeling. | Mapping protein-protein interaction sites, studying post-translational modifications at a specific residue. |
| Metabolic Labeling (BONCAT) | AzF is supplied to cells and competes with endogenous phenylalanine for incorporation into newly synthesized proteins. This method is often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[5][6][11] | No genetic manipulation required, allows for the global analysis of newly synthesized proteins, high temporal resolution.[5] | Less specific, AzF is incorporated at all phenylalanine positions, which can complicate data analysis. | Profiling changes in protein synthesis in response to stimuli, identifying newly synthesized proteins in a specific time window. |
| Activity-Based Protein Profiling (ABPP) | A reactive probe containing an alkyne or azide handle is used to covalently label active enzymes in a proteome. | Targets specific enzyme families based on their activity, provides functional information about the proteome.[8][9][13] | Limited to enzymes that can be targeted by the specific probe, may not be applicable to all protein classes. | Identifying active enzymes in a particular cellular state, drug target discovery. |
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for the site-specific incorporation of AzF in E. coli and subsequent analysis by mass spectrometry. For metabolic labeling, the genetic manipulation steps are omitted, and cells are instead incubated with AzF for a defined period.
Plasmid Preparation and Transformation
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest cloned into an expression vector.
-
Co-transformation: Transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for AzF (e.g., pEVOL-pAzF)[15].
Protein Expression and AzF Incorporation
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and supplement the culture medium with 1 mM p-azido-L-phenylalanine[1].
-
Incubation: Continue to incubate the culture at the optimal temperature and time for protein expression.
Cell Lysis and Protein Extraction
-
Harvesting: Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.
Click Chemistry Reaction
-
Reaction Setup: To the clarified lysate, add the alkyne-biotin tag, copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow for the covalent ligation of the biotin tag to the azide-containing proteins.
Enrichment of Biotinylated Proteins
-
Binding: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated proteins to bind to the beads.
-
Washing: Wash the beads extensively with a series of buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins[12].
On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by iodoacetamide (B48618) to alkylate the free cysteines.
-
Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the proteins into peptides.
-
Elution: Collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument such as an Orbitrap or Q-TOF mass spectrometer[9][16].
Data Presentation and Analysis
The primary output from the mass spectrometer will be a list of identified peptides and proteins. Successful incorporation of AzF can be confirmed by observing the characteristic mass shift in the identified peptides. The mass of AzF is 192.19 g/mol , while the mass of phenylalanine is 165.19 g/mol , resulting in a mass difference of +27 Da.
Quantitative analysis can be performed using various methods, including label-free quantification (LFQ) or isotopic labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture)[13]. The abundance of the identified proteins can then be compared across different experimental conditions.
| Parameter | Site-Specific Incorporation | Metabolic Labeling (BONCAT) |
| Expected Mass Shift | +27 Da at the specific incorporation site | +27 Da at all phenylalanine positions |
| Typical Protein Yield | Lower | Higher |
| Quantification Strategy | Relative quantification of the target protein | Global proteome quantification |
| Validation | MS/MS fragmentation of the modified peptide | Statistical analysis of enriched proteins |
Visualizing the Logic: Decision Tree for Method Selection
The choice of the most appropriate method depends on the specific research goals. The following diagram illustrates a decision-making process for selecting between site-specific incorporation and metabolic labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]
- 16. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of CuAAC and SPAAC for Site-Specific Azide-Phenylalanine Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal bioorthogonal ligation strategy for proteins incorporating p-azido-L-phenylalanine.
In the realm of chemical biology and drug development, the precise modification of proteins is paramount for elucidating their function, tracking their localization, and creating novel therapeutics. The genetic incorporation of unnatural amino acids (UAAs) bearing bioorthogonal handles, such as p-azido-L-phenylalanine (pAzF), has emerged as a powerful technique for site-specific protein labeling. Once incorporated, the azide (B81097) group can be selectively derivatized using "click chemistry," most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective, data-driven comparison of CuAAC and SPAAC for the labeling of proteins containing pAzF. We will delve into the core principles of each reaction, present quantitative data on their performance, provide detailed experimental protocols, and offer visualizations to aid in the selection of the most suitable method for your research needs.
The Contenders: CuAAC vs. SPAAC
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms and, consequently, their experimental considerations differ significantly.
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) , often referred to as the quintessential "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] This method is prized for its rapid kinetics and high yields.
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) , on the other hand, is a copper-free alternative that employs a strained cyclooctyne (B158145).[2] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, obviating the need for a catalyst. This makes SPAAC highly biocompatible and ideal for applications in living systems.[1][3]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, requiring ligands to mitigate toxicity in live-cell applications.[1][2] | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[1][3] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[4] | Slower than CuAAC, with rates highly dependent on the cyclooctyne used. Second-order rate constants can range from ~0.002 to 1 M⁻¹s⁻¹. |
| Reactants | Azide, terminal alkyne, copper(I) source, reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA, BTTAA). | Azide and a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to protein damage.[5] Ligands can help mitigate this. | Some cyclooctynes can exhibit side reactions with thiols, such as cysteine residues, leading to off-target labeling.[6] |
| Cost | Reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Table 2: Comparative Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Reaction Time |
| CuAAC | pAzF-protein + terminal alkyne | ~1 - 100 | Minutes to a few hours |
| SPAAC | pAzF-protein + BCN | ~0.1 - 0.5 | Hours |
| SPAAC | pAzF-protein + DBCO | ~0.3 - 1.0 | Hours |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst/ligand system used. The values presented are for illustrative purposes based on analogous systems.
Table 3: Comparative Cytotoxicity
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability)[1] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved[1] |
| SPAAC | Typical concentrations of cyclooctynes (e.g., 10-50 µM) | High cell viability |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the incorporation of pAzF into a target protein in mammalian cells, followed by labeling with either CuAAC or SPAAC.
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) in Mammalian Cells
This protocol describes the genetic incorporation of pAzF into a protein of interest (POI) at a specific site using amber suppression technology.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF (e.g., pEVOL-pAzF).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
p-azido-L-phenylalanine (pAzF) solution (e.g., 100 mM in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel (e.g., 6-well plate) to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the POI-TAG and the pEVOL-pAzF plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
pAzF Incorporation: Approximately 6-8 hours post-transfection, replace the medium with fresh culture medium supplemented with 1 mM pAzF.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for expression of the pAzF-containing protein.
-
Cell Harvesting or In Situ Labeling: After the expression period, the cells can be harvested for in vitro labeling, or labeled directly in the culture dish (for live-cell imaging).
Protocol 2: CuAAC Labeling of pAzF-Containing Proteins (In Vitro)
This protocol is suitable for labeling purified pAzF-containing proteins or cell lysates.
Materials:
-
Purified pAzF-containing protein or cell lysate in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin) stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 500 mM in water).
-
Aminoguanidine hydrochloride stock solution (e.g., 1 M in water, optional, to scavenge reactive byproducts).
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, add the pAzF-containing protein to the desired final concentration in the reaction buffer.
-
Prepare Click-Chemistry Cocktail: In a separate tube, prepare the click-chemistry cocktail. For a final reaction volume of 100 µL, add the following in order:
-
Buffer to bring the volume to near 100 µL.
-
Alkyne probe to a final concentration of 100-200 µM.
-
Aminoguanidine to a final concentration of 5 mM (optional).
-
CuSO₄ to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM (maintaining a 5:1 ligand-to-copper ratio).
-
-
Initiate the Reaction: Add sodium ascorbate to the click-chemistry cocktail to a final concentration of 10 mM to reduce Cu(II) to the active Cu(I) catalyst. Immediately add the cocktail to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used) or by Western blot followed by detection with streptavidin-HRP (if an alkyne-biotin was used).
Protocol 3: SPAAC Labeling of pAzF-Containing Proteins on Live Cells
This protocol is designed for the fluorescent labeling of pAzF-containing proteins on the surface of living cells.
Materials:
-
Mammalian cells expressing the pAzF-containing protein of interest on the cell surface.
-
Cyclooctyne-conjugated dye (e.g., DBCO-fluorophore) stock solution in DMSO.
-
Cell culture medium.
-
PBS.
Procedure:
-
Cell Preparation: After the protein expression period (from Protocol 1), gently wash the cells twice with warm PBS to remove residual pAzF from the medium.
-
Prepare Labeling Solution: Dilute the cyclooctyne-dye stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the specific cyclooctyne and protein expression levels.
-
Washing: Gently wash the cells three times with warm PBS to remove any unreacted cyclooctyne-dye.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for pAzF labeling via CuAAC or SPAAC.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for labeling pAzF-containing proteins is contingent on the specific experimental goals and constraints.
Choose CuAAC when:
-
Speed is critical: For applications requiring rapid labeling, CuAAC offers significantly faster kinetics.
-
Working with purified proteins or cell lysates: In these in vitro settings, the potential for copper cytotoxicity is less of a concern, and the reaction conditions can be more easily controlled.
-
Cost is a limiting factor: The reagents for CuAAC are generally more economical.
Choose SPAAC when:
-
Biocompatibility is paramount: For live-cell imaging, in vivo studies, or experiments with sensitive cell types, the copper-free nature of SPAAC is a distinct advantage.[1][3]
-
Simplicity is desired: SPAAC involves a simpler reaction setup with fewer components.
-
Long-term observation is required: The absence of copper-induced toxicity makes SPAAC more suitable for longitudinal studies in living systems.
Ultimately, both CuAAC and SPAAC are powerful and versatile tools for the site-specific labeling of proteins incorporating p-azido-L-phenylalanine. By carefully considering the trade-offs between reaction kinetics, biocompatibility, and experimental context, researchers can select the optimal click chemistry approach to advance their scientific inquiries.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-Azide-phenylalanine and Other Click Chemistry Handles for Bioconjugation
In the rapidly evolving landscape of bioconjugation, researchers demand chemical tools that are not only efficient and specific but also biocompatible. "Click chemistry" has emerged as a powerful paradigm, offering a suite of reactions that are high-yielding, modular, and orthogonal to biological systems.[1] Among the various "clickable" functional groups, the azide (B81097) has become a cornerstone, and its incorporation into amino acids like (Rac)-Azide-phenylalanine provides a versatile handle for site-specific protein modification.[2]
This guide provides an objective comparison of this compound with other prominent click chemistry handles. We will delve into their reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific application.
An Overview of Major Click Chemistry Reactions
The choice of a click chemistry handle is intrinsically linked to the type of reaction it will participate in. The most prevalent reactions in bioconjugation are cycloadditions. This compound primarily utilizes the azide-alkyne cycloaddition, which can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical click reaction, where a copper(I) catalyst mediates the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.[3][4] It is known for its fast reaction rates and the use of small, easily introduced functional groups.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with the copper catalyst, SPAAC employs a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. This reaction is driven by the release of ring strain, making it highly suitable for applications in living systems.[6]
Other important click chemistry reactions involving different handles include:
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction occurs between an electron-poor tetrazine and a strained alkene (the dienophile), such as a trans-cyclooctene (B1233481) (TCO).[7] IEDDA is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[5]
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This is another metal-free reaction with fast kinetics, involving a cyclooctyne and a nitrone.[5]
-
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) derivative forms an amide bond. While bioorthogonal, it generally exhibits slower kinetics compared to cycloaddition reactions.[5]
Below is a diagram illustrating the general scheme of these key click chemistry reactions.
Quantitative Performance Comparison of Click Chemistry Handles
The selection of a click chemistry handle often involves a trade-off between reaction kinetics, stability, and biocompatibility. The following tables summarize key quantitative data for a direct comparison.
Table 1: Reaction Kinetics of Common Click Chemistry Pairs
| Reaction Type | Click Handle 1 | Click Handle 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Azide | Terminal Alkyne | ~1 - 100 (dependent on catalyst/ligand) | Fast, but requires potentially toxic copper catalyst.[8] |
| SPAAC | Azide | BCN | 0.07 - 0.15 | Good balance of reactivity and stability for a cyclooctyne.[9] |
| Azide | DIBO | ~0.3 | Faster than BCN.[9] | |
| Azide | DBCO/DIBAC | 0.24 - 0.31 | Commonly used with good reaction rates.[9] | |
| Azide | BARAC | ~0.96 | One of the faster cyclooctynes.[9] | |
| IEDDA | Tetrazine | TCO | 1 - 10⁶ | Extremely fast kinetics, ideal for rapid labeling.[5] |
| SPANC | Nitrone | Strained Alkyne | up to 47 | Fast, metal-free alternative.[5] |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | Slower kinetics compared to cycloadditions.[5] |
Table 2: Biocompatibility and Stability of Click Chemistry Reactions
| Reaction Type | Biocompatibility | Stability of Handles | Notes |
| CuAAC | Lower due to copper cytotoxicity. Can be mitigated with chelating ligands (e.g., THPTA, BTTAA).[10][11] | Azides and terminal alkynes are generally stable.[12] | Not ideal for long-term live-cell imaging without careful optimization of copper concentration and ligands.[13] |
| SPAAC | High; metal-free. | Azides are highly stable. Strained alkynes can have limited stability and may react with thiols.[14] | The preferred method for many in vivo applications due to its high biocompatibility.[10] |
| IEDDA | High; metal-free. | Tetrazines can be unstable under certain conditions; stability is often inversely correlated with reactivity.[15] Strained alkenes are generally stable.[16] | The rapid kinetics allow for the use of low concentrations of reagents, minimizing potential off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling proteins containing an azide handle (such as from incorporated Azide-phenylalanine) via CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of an Azide-Containing Protein in Cell Lysate
This protocol provides a general guideline for labeling an azide-tagged protein with an alkyne-containing reporter molecule in a cell lysate.
Materials:
-
Cell lysate containing the azide-modified protein (1-5 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Alkyne-containing reporter (e.g., alkyne-fluorophore or alkyne-biotin), 2.5 mM stock in DMSO or water
-
THPTA ligand, 100 mM in water
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water
-
Sodium ascorbate (B8700270), 300 mM in water (prepare fresh)
Procedure:
-
In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM alkyne reporter solution.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).[17]
Protocol 2: SPAAC Labeling of an Azide-Containing Protein on Live Cells
This protocol is designed for labeling cell-surface proteins that have incorporated Azide-phenylalanine.
Materials:
-
Cells with surface-expressed, azide-modified protein
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate cell culture medium
-
Strained alkyne reporter (e.g., DBCO-fluorophore), 10 mM stock in DMSO
-
Hoechst 33342 for nuclear counterstaining (optional)
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Wash the cells twice with warm DPBS to remove any residual medium.
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed cell culture medium to a final concentration of 20-50 µM.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm DPBS to remove the unreacted reporter.
-
(Optional) If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 according to the manufacturer's protocol. Wash the cells once more with DPBS.
-
Replace the DPBS with pre-warmed imaging medium. The cells are now ready for fluorescence microscopy analysis.[6]
Workflow for Comparing Click Chemistry Reactions
To objectively compare the performance of different click chemistry handles, a standardized workflow is essential. The following diagram outlines a general experimental workflow for comparing the labeling efficiency of an azide-handle (like in Azide-phenylalanine) with a tetrazine-handle on a protein of interest.
Conclusion
The choice of a click chemistry handle is a critical decision in the design of bioconjugation experiments. This compound, as a readily incorporable unnatural amino acid, provides a robust and versatile handle for protein modification through both CuAAC and SPAAC reactions.
-
For applications where reaction speed is paramount and the cellular environment is not a primary concern (e.g., labeling in cell lysates), the high efficiency of CuAAC makes it an excellent choice.[14]
-
For in vivo or live-cell applications where biocompatibility is crucial, the metal-free nature of SPAAC is highly advantageous, despite its generally slower kinetics compared to CuAAC.[10]
-
When extremely rapid labeling is required, particularly for capturing dynamic processes or for in vivo imaging, the IEDDA reaction with a tetrazine-based handle offers unparalleled speed.[5]
Ultimately, the optimal click chemistry handle depends on the specific experimental context, balancing the need for speed, selectivity, and biocompatibility. This guide provides the foundational data and protocols to enable researchers to make an informed decision and advance their research in chemical biology and drug development.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. confluore.com [confluore.com]
A Researcher's Guide to Validating Site-Specific Incorporation of Azide-Phenylalanine
For scientists and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like azide-phenylalanine (AzF) is paramount for applications ranging from protein labeling to the development of novel therapeutics. Ensuring the fidelity and efficiency of this incorporation is a critical validation step. This guide provides a comparative overview of common experimental techniques used to confirm the site-specific integration of AzF into a target protein.
Comparative Analysis of Validation Techniques
The choice of validation method often depends on the specific experimental needs, available resources, and the desired level of quantitative detail. Below is a summary of commonly employed techniques with their respective advantages and disadvantages.
| Validation Method | Principle | Quantitative Capability | Throughput | Relative Cost | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein or its peptide fragments to confirm the mass shift corresponding to AzF incorporation. | High (Provides exact mass confirmation and can quantify incorporation efficiency) | Low to Medium | High | Unambiguous identification of AzF at a specific site; High sensitivity and specificity. | Requires specialized equipment and expertise; Can be time-consuming. |
| Western Blotting with Click Chemistry | The azide (B81097) group of AzF is tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via click chemistry, followed by detection with standard Western blotting protocols. | Semi-Quantitative (Signal intensity correlates with the amount of labeled protein) | High | Medium | Widely accessible technique; Good for screening multiple samples. | Indirect detection method; Signal can be non-linear and affected by blotting efficiency. |
| Fluorescence Imaging | Similar to the Western blot approach, AzF is labeled with a fluorescent probe via click chemistry, and the protein is visualized in-gel or in-cell.[1][2] | Semi-Quantitative (Fluorescence intensity provides a relative measure of incorporation) | High | Medium | Enables in situ visualization of the modified protein; Compatible with high-throughput screening. | Indirect detection; Potential for background fluorescence. |
| Reporter Assays (e.g., Dual-Luciferase) | A reporter gene (e.g., luciferase) with a premature stop codon is used. Successful AzF incorporation at the stop codon site leads to the expression of the full-length, active reporter protein, which can be quantified by its activity.[3][4][5] | High (Enzymatic activity is directly proportional to the amount of full-length protein) | High | Low to Medium | Highly sensitive and quantitative; Amenable to high-throughput formats. | Indirectly measures incorporation efficiency through protein function; Requires engineering of a specific reporter construct. |
Experimental Workflows and Protocols
To aid in the practical application of these validation techniques, this section provides detailed experimental workflows visualized using the DOT language and corresponding protocols for key experiments.
Mass Spectrometry Workflow
Caption: Workflow for validating AzF incorporation using mass spectrometry.
Protocol for Mass Spectrometry Validation:
-
Protein Expression and Purification: Express the target protein in the presence of AzF using an appropriate expression system. Purify the protein to a high degree of homogeneity.
-
Enzymatic Digestion: Denature the purified protein and digest it into smaller peptides using a sequence-specific protease, such as trypsin.
-
Liquid Chromatography (LC) Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS) Analysis: Analyze the eluted peptides using a mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF).[6]
-
Data Analysis: Search the acquired mass spectra for a peptide fragment containing the AzF incorporation site. The observed mass of this peptide should correspond to the theoretical mass calculated for the peptide with AzF incorporated.
Western Blotting with Click Chemistry Workflow
Caption: Workflow for validating AzF incorporation via Western blotting after click chemistry.
Protocol for Western Blotting with Click Chemistry:
-
Protein Expression: Express the target protein containing AzF. It is not always necessary to purify the protein for this method.
-
Click Chemistry Labeling: In a microcentrifuge tube, incubate the protein sample with an alkyne-functionalized reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne dye) in the presence of a copper(I) catalyst.[7]
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Detection: If a biotin-alkyne reporter was used, probe the membrane with a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) followed by a chemiluminescent substrate. If a fluorescent alkyne was used, visualize the blot using an appropriate fluorescence imager.
Dual-Luciferase Reporter Assay Workflow
Caption: Workflow for the dual-luciferase reporter assay to quantify amber suppression efficiency.
Protocol for Dual-Luciferase Reporter Assay:
-
Plasmid Construction: Create a reporter plasmid containing a firefly luciferase gene with an in-frame amber (TAG) stop codon at a permissive site. A second plasmid should express a control reporter, such as Renilla luciferase, without a stop codon.
-
Cell Transfection: Co-transfect the reporter plasmids along with a plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF into mammalian cells.
-
Cell Culture: Culture the transfected cells in the presence and absence of AzF.
-
Cell Lysis: After a suitable expression period, lyse the cells using a passive lysis buffer.[3]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit.[4][5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The ratio of firefly to Renilla luciferase activity in the presence of AzF is indicative of the amber suppression efficiency.
Alternatives to Azide-Phenylalanine
While AzF is a versatile tool, other ncAA alternatives with different reactive handles are available for site-specific protein modification. These alternatives can be validated using similar techniques as described for AzF, with modifications to the labeling chemistry.
| Alternative ncAA | Reactive Handle | Bioorthogonal Reaction | Key Features |
| p-Acetyl-L-phenylalanine (AcF) | Ketone | Oxime or hydrazone ligation | The ketone group is bioorthogonal and reacts specifically with hydroxylamines or hydrazines.[8] |
| Propargyl-L-tyrosine (PrY) | Alkyne | Azide-alkyne cycloaddition (Click Chemistry) | The alkyne handle is complementary to the azide group and can be used in copper-catalyzed or strain-promoted click chemistry.[9] |
| trans-Cyclooctene-L-lysine (TCO*A) | Strained alkene | Inverse-electron-demand Diels-Alder cycloaddition | Reacts rapidly with tetrazines in a bioorthogonal manner, ideal for in vivo applications. |
This guide provides a foundational understanding of the methods available for validating the site-specific incorporation of AzF. The selection of the most appropriate technique will be dictated by the specific research question, available instrumentation, and the desired level of quantitative rigor.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 5. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Proteins Labeled with (Rac)-Azide-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like (Rac)-Azide-phenylalanine offers a powerful tool for protein labeling and functional analysis. This guide provides a comparative overview of key functional assays for proteins labeled with this azide-containing amino acid, offering insights into the preservation of protein function and detailed experimental methodologies.
The use of this compound allows for the introduction of a bioorthogonal handle—the azide (B81097) group—into a protein of interest at a specific site. This azide group can then be selectively modified through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a variety of probes, including fluorophores, biotin (B1667282) tags, or crosslinkers, with high efficiency and specificity.[1][2] A critical consideration for any protein labeling strategy is its impact on the protein's native structure and function. Studies utilizing molecular dynamics simulations have suggested that the incorporation of p-azidophenylalanine can be minimally perturbing to protein structure and stability, although the specific location of incorporation is a key determinant.[3][4]
This guide will compare several widely used functional assays—Receptor Binding Assays, G-Protein Coupled Receptor (GPCR) Signaling Assays, and biophysical assays such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR)—for evaluating the functional integrity of proteins after labeling with this compound.
Data Presentation: Comparison of Functional Assay Performance
The following table summarizes the expected performance of proteins labeled with this compound in various functional assays compared to their unlabeled counterparts. The data is generalized based on the principle that site-specific incorporation of a small bioorthogonal handle is designed to be minimally disruptive to protein function.
| Functional Assay | Key Parameters Measured | Expected Impact of this compound Labeling | Alternative Labeling Methods for Comparison |
| Receptor Binding Assay | Binding Affinity (Kd), Inhibition Constant (Ki), Maximum Binding Capacity (Bmax) | Minimal to no significant change in binding parameters is expected, assuming the labeling site is not in the direct binding interface. | Biotinylation, Fluorescent protein fusion (e.g., GFP), Site-directed cysteine mutagenesis followed by maleimide (B117702) labeling. |
| GPCR Signaling Assay (cAMP) | Agonist Potency (EC50), Antagonist Potency (IC50) | Labeled GPCRs are expected to exhibit similar signaling profiles to wild-type receptors, as demonstrated in studies with rhodopsin.[5] | Fluorescent ligand binding, BRET/FRET-based biosensors.[6] |
| Fluorescence Polarization (FP) | Binding Affinity (Kd) for protein-protein or protein-ligand interactions | The azide label itself has a negligible effect on polarization. The attached fluorophore's size and the overall complex size determine the signal. | Labeling with traditional fluorescent dyes (e.g., fluorescein, rhodamine) via amine or cysteine chemistry. |
| Förster Resonance Energy Transfer (FRET) | Conformational changes, protein-protein interactions (by measuring FRET efficiency) | The azide allows for site-specific attachment of a donor or acceptor fluorophore, enabling precise distance measurements. The label itself is not expected to interfere with the FRET process. | Fusion with fluorescent proteins (e.g., CFP/YFP), labeling with FlAsH/ReAsH tags.[7] |
| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Binding Affinity (Kd) | The label may cause a minor mass change but is unlikely to significantly alter the binding kinetics, provided it is not at the interaction interface. | Label-free analysis (direct immobilization of the protein), Biotinylation for streptavidin-chip capture. |
Experimental Protocols
Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating this compound into a protein of interest in a mammalian cell expression system.
Workflow for ncAA Incorporation and Labeling
Caption: Workflow for site-specific protein labeling with this compound.
Materials:
-
Mammalian expression vector for the protein of interest (POI) with a TAG amber stop codon at the desired labeling site.
-
Mammalian expression vector encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-azidophenylalanine.
-
This compound (or p-azido-L-phenylalanine).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Alkyne- or cyclooctyne-conjugated probe (e.g., fluorophore, biotin).
-
Click chemistry reagents (if using CuAAC).
Procedure:
-
Co-transfect the mammalian cells with the plasmid for the POI and the plasmid for the orthogonal synthetase/tRNA pair.
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound (typically 1-10 mM).
-
Culture the cells for 48-72 hours to allow for protein expression and incorporation of the ncAA.
-
Harvest the cells and lyse them to extract the protein, or proceed with live-cell labeling.
-
For labeling, incubate the cells or cell lysate with the alkyne- or cyclooctyne-conjugated probe. If using CuAAC, add the copper catalyst and reducing agent. For SPAAC, no catalyst is needed.
-
Allow the click reaction to proceed (typically 1-2 hours at room temperature).
-
Wash to remove excess probe.
-
The labeled protein is now ready for functional analysis.
GPCR Signaling Assay: cAMP Measurement
This protocol describes a common functional assay for Gs- or Gi-coupled GPCRs, measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9][10][11]
Materials:
-
Cells expressing the this compound labeled GPCR.
-
GPCR agonist and/or antagonist.
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
-
Assay buffer.
-
Multi-well plates (e.g., 96- or 384-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells expressing the labeled GPCR into a multi-well plate and allow them to adhere overnight.
-
Carefully remove the culture medium.
-
Add the GPCR agonist or antagonist at various concentrations to the wells. Include control wells with no compound.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Read the plate on a compatible plate reader.
-
Plot the signal as a function of ligand concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.
-
Compare the results to cells expressing the unlabeled wild-type GPCR to assess any functional changes due to the label.
Biophysical Assay: Fluorescence Polarization (FP)
This protocol provides a general method for a competitive fluorescence polarization assay to measure the binding of a small fluorescent ligand to a protein.
Materials:
-
Purified protein labeled with this compound and subsequently with a fluorophore via click chemistry.
-
Unlabeled binding partner (protein or small molecule).
-
A small fluorescently labeled ligand (tracer) that binds to the protein of interest.
-
Assay buffer.
-
Black, low-volume multi-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
In a multi-well plate, add a fixed concentration of the labeled protein and the fluorescent tracer.
-
Add a serial dilution of the unlabeled binding partner.
-
Include control wells containing only the tracer (for minimum polarization) and wells with the protein and tracer but no competitor (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the concentration of the unlabeled competitor.
-
Fit the data to a competition binding curve to determine the IC50 of the unlabeled ligand, from which the Ki can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
Generic GPCR Signaling Cascade
The following diagram illustrates a generic Gs-coupled GPCR signaling pathway, which can be studied using a GPCR labeled with this compound. The label allows for precise tracking and functional analysis of the receptor within this cascade.
Caption: A generic Gs-coupled GPCR signaling pathway.
Experimental Workflow for Functional Analysis
The diagram below outlines a logical workflow for the functional characterization of a protein labeled with this compound.
Caption: Workflow for functional analysis of a labeled protein.
References
- 1. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 7. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Azide-Phenylalanine Alternatives for Advanced Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized the study of proteins, enabling precise labeling for a myriad of applications in chemical biology, drug development, and molecular imaging. Azide-phenylalanine (AzF) has been a cornerstone of this technology, providing a bioorthogonal handle for "click chemistry." However, the landscape of protein labeling has expanded, offering a diverse toolkit of AzF alternatives, each with unique advantages in terms of reaction kinetics, biocompatibility, and application-specific utility. This guide provides an objective comparison of prominent alternatives to AzF, supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy for your research needs.
Key Alternatives to Azide-Phenylalanine
The primary alternatives to AzF can be categorized based on the bioorthogonal reaction they employ:
-
Tetrazine-Bearing Amino Acids: These ncAAs participate in the inverse electron demand Diels-Alder (IEDDA) reaction with strained alkenes (e.g., trans-cyclooctene, TCO). This reaction is renowned for its exceptionally fast kinetics and is catalyst-free, making it highly suitable for in vivo applications.[1][2]
-
Alkyne-Bearing Amino Acids: As the reaction partner to azides, alkynes can be incorporated into proteins to be labeled with azide-containing probes. This is the other half of the canonical "click chemistry" pair and can be advantageous when the probe is easier to synthesize with an azide (B81097).
-
Photo-Crosslinking Amino Acids: These ncAAs, such as p-benzoyl-L-phenylalanine (pBpa) and diazirine-containing amino acids (e.g., DiZPK), can be activated by UV light to form highly reactive species that covalently bind to interacting molecules in close proximity.[3][4] This makes them invaluable for mapping protein-protein interactions.
-
Ketone-Bearing Amino Acids: Amino acids like p-acetyl-phenylalanine (pAcPhe) introduce a ketone group that can be specifically ligated with hydroxylamine- or hydrazine-containing probes to form stable oxime or hydrazone linkages.[5][6]
Quantitative Performance Comparison
The choice of a protein labeling strategy often hinges on a balance between the efficiency of ncAA incorporation, the speed and specificity of the labeling reaction, and the potential for cytotoxicity. The following table summarizes key performance metrics for AzF and its alternatives.
| Feature | Azide-Phenylalanine (AzF) | Tetrazine-Amino Acids (e.g., Tet-v3.0) | Alkyne-Phenylalanine | p-Acetyl-Phenylalanine (pAcPhe) | Photo-Crosslinkers (e.g., pBpa, DiZPK) |
| Bioorthogonal Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron Demand Diels-Alder (IEDDA) | CuAAC; SPAAC | Oxime/Hydrazone Ligation | Photo-activation (C-H/N-H insertion) |
| **Reaction Kinetics (k₂, M⁻¹s⁻¹) ** | ~1 - 100 (CuAAC); ~0.1 - 1 (SPAAC)[7] | Up to 8 x 10⁴ (with sTCO)[8][9] | ~1 - 100 (CuAAC); ~0.1 - 1 (SPAAC) | ~10⁻² - 10⁻³[10] | N/A (light-activated) |
| Catalyst Required | Cu(I) for CuAAC; None for SPAAC | None | Cu(I) for CuAAC; None for SPAAC | Aniline (B41778) (optional, for catalysis at neutral pH)[6] | None (UV light) |
| Incorporation Efficiency | High, can be improved with organic solvents[11][12] | High, with optimized systems (>95%)[13] | Generally high | High fidelity and efficiency reported[5] | Generally lower than other ncAAs |
| Biocompatibility | Cu(I) can be toxic, but ligands can mitigate this[14][15][16]. SPAAC is highly biocompatible. | Excellent, catalyst-free reaction is well-suited for live cells and in vivo studies.[1][17] | Same as AzF. | Good, reaction can be performed under mild conditions.[6] | UV irradiation can cause cellular damage. |
| Key Advantage | Well-established, versatile chemistry. | Extremely fast, catalyst-free reaction. | Complements azide chemistry. | Orthogonal to both click and IEDDA chemistry. | Captures transient protein-protein interactions. |
| Key Disadvantage | Slower kinetics for SPAAC; potential cytotoxicity for CuAAC. | Larger size of the amino acid and probes. | Same as AzF. | Slower reaction kinetics. | Potential for UV-induced cell damage. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and general experimental workflows for the discussed protein labeling methods.
Caption: CuAAC reaction for protein labeling.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 14. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Orthogonal tRNA-Synthetase Pairs for Azide-Phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a powerful tool for basic research and drug development. Among the most versatile ncAAs is p-azido-L-phenylalanine (AzF), which enables the facile and bioorthogonal modification of proteins through "click" chemistry and photo-crosslinking. The key to incorporating AzF lies in the use of an orthogonal tRNA-synthetase pair, where an engineered aminoacyl-tRNA synthetase (aaRS) specifically charges a cognate, orthogonal tRNA with AzF. This guide provides a comparative overview of different orthogonal tRNA-synthetase pairs developed for AzF incorporation, summarizing their performance based on available experimental data and outlining the methodologies used for their characterization.
Performance Comparison of Orthogonal tRNA-Synthetase Pairs for AzF
Several orthogonal tRNA-synthetase pairs have been engineered for the efficient and faithful incorporation of AzF. These are primarily derived from the tyrosyl-tRNA synthetase (TyrRS), tryptophanyl-tRNA synthetase (TrpRS), and leucyl-tRNA synthetase (LeuRS) systems from various organisms. The choice of the optimal pair often depends on the specific application, the expression system, and the desired balance between efficiency and fidelity.
| Orthogonal System | Parent Organism & Synthetase | Key Mutations/Features | Reported Performance Metrics | Key Advantages |
| MjTyrRS-AzFRS | Methanocaldococcus jannaschii TyrRS | Several mutants exist, often involving mutations in the amino acid binding pocket (e.g., Y32G, L162A, D158G, I159C) | - High specificity for AzF. - Loop minimization mutants have shown up to a 147% increase in suppression efficiency as measured by fluorescence reporter assays. | Widely used and well-characterized. High fidelity. |
| McTyrRS-AzFRS | Methanosaeta concilii TyrRS | Engineered mutants exhibit selectivity for AzF. | - A reported mutant showed 3.7-times greater AzF-incorporation ability compared to a control in a fluorescence-based assay. | High efficiency of AzF incorporation. |
| EcTyrRS-AzFRS | Escherichia coli TyrRS | Mutants have been developed for use in both bacterial and eukaryotic cells. | - Efficient incorporation in various expression systems. | Can be highly active in E. coli and has been adapted for mammalian cells. |
| EcTrpRS-AzFRS | Escherichia coli TrpRS | Engineered mutants can incorporate AzF and other tryptophan analogs. | - Can achieve high yields of protein containing AzF. | Offers an alternative orthogonal system to TyrRS-based pairs, useful for dual non-canonical amino acid incorporation. |
| EcLeuRS-AzFRS | Escherichia coli LeuRS | Mutants originally developed for other ncAAs have shown cross-reactivity with AzF. | - Demonstrated utility for incorporating a range of ncAAs. | Provides another layer of orthogonality for complex protein engineering experiments. |
Note: The quantitative data presented are based on different reporting metrics from various studies and may not be directly comparable. A head-to-head comparison under identical experimental conditions is often necessary for definitive selection.
Experimental Protocols
The characterization and comparison of orthogonal tRNA-synthetase pairs for AzF incorporation rely on a set of key experiments. Below are detailed methodologies for these essential assays.
Determination of Amber Suppression Efficiency using a Reporter Protein
This protocol describes how to quantify the efficiency of an orthogonal pair in incorporating AzF in response to an amber stop codon (TAG) using a fluorescent reporter protein.
a. Expression of the Reporter Protein:
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the engineered AzF-specific aminoacyl-tRNA synthetase (AzFRS) and its cognate orthogonal tRNA with a CUA anticodon (tRNACUA).
-
A reporter plasmid encoding a fluorescent protein (e.g., sfGFP) with an in-frame amber stop codon at a permissive site (e.g., sfGFP-Y151TAG).
-
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal media) supplemented with the appropriate antibiotics at 37°C with shaking.
-
Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG). Simultaneously, supplement the medium with AzF to a final concentration of 1-5 mM.
-
Continue to grow the cells at a reduced temperature (e.g., 20-30°C) for 12-16 hours to allow for protein expression.
b. Quantification by Western Blot:
-
Harvest the cells by centrifugation and lyse them using sonication or a chemical lysis buffer.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Quantify the total protein concentration in the soluble lysate using a Bradford or BCA assay.
-
Separate equal amounts of total protein from induced and uninduced (or AzF-lacking) cultures on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the reporter protein (e.g., anti-GFP) or an epitope tag (e.g., anti-His).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities of the full-length reporter protein. The suppression efficiency can be calculated as the ratio of the full-length protein produced in the presence of AzF to that of a wild-type control (without the TAG codon).
c. Quantification by Fluorescence:
-
After the expression period, measure the optical density (OD600) of the cultures.
-
Measure the fluorescence of the cultures using a plate reader with appropriate excitation and emission wavelengths for the reporter protein.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
Compare the normalized fluorescence of the culture grown in the presence of AzF to a positive control (wild-type reporter) and a negative control (reporter with TAG codon but without AzF).
In Vivo Photo-Crosslinking using AzF-Containing Proteins
This protocol outlines the general workflow for using proteins containing site-specifically incorporated AzF to identify protein-protein interactions within living cells.
-
Express the protein of interest containing AzF at a specific site in the desired cell type using the appropriate orthogonal tRNA-synthetase pair.
-
Wash the cells to remove excess unincorporated AzF.
-
Expose the cells to UV light (typically 365 nm) for a specific duration to activate the azide (B81097) group, leading to the formation of a reactive nitrene that crosslinks to interacting proteins in close proximity.
-
Lyse the cells and solubilize the protein complexes.
-
Purify the bait protein and its crosslinked partners using an affinity tag on the bait protein (e.g., His-tag, Strep-tag).
-
Analyze the purified protein complexes by SDS-PAGE and Coomassie staining or silver staining to visualize the crosslinked products.
-
Excise the bands corresponding to the crosslinked complexes and identify the interacting proteins by mass spectrometry (LC-MS/MS).
Fidelity Assessment by Mass Spectrometry
This protocol describes how to confirm the site-specific incorporation of AzF and assess the misincorporation of natural amino acids at the target site.
-
Express and purify the target protein containing AzF at a specific site.
-
Digest the purified protein into smaller peptides using a site-specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of AzF at the target residue.
-
The identification of the peptide with the AzF modification confirms its incorporation.
-
To assess fidelity, search for peptides where the target residue is replaced by any of the 20 canonical amino acids. The relative abundance of these peptides compared to the AzF-containing peptide provides a measure of misincorporation.
Visualizing the Workflow
Directed Evolution of an AzF-Specific tRNA-Synthetase
The generation of a highly active and specific AzF-synthetase typically involves a process of directed evolution. This workflow starts with a parental synthetase that has some affinity for AzF and iteratively improves its performance through rounds of mutagenesis and selection.
Caption: Directed evolution workflow for generating a specific AzF-synthetase.
In Vivo Photo-Crosslinking and Protein Interaction Discovery
This diagram illustrates the process of using a protein with incorporated AzF to identify its interaction partners within a cellular context.
Caption: Workflow for identifying protein-protein interactions using AzF.
Unlocking Protein Potential: A Comparative Guide to (Rac)-Azide-Phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. Among these, (Rac)-Azide-phenylalanine stands out as a versatile chemical handle for bioorthogonal "click" chemistry applications. This guide provides a comprehensive comparison of the impact of this compound on protein structure with other commonly used ncAAs, supported by experimental data and detailed protocols.
The ability to introduce novel functional groups into proteins at specific sites opens up a vast landscape for biomedical research and therapeutic development. This compound, a phenylalanine analog containing an azide (B81097) moiety, has gained significant traction due to its utility in attaching a wide array of probes, tags, and therapeutic payloads to proteins with high specificity and efficiency. This is primarily achieved through the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.
However, the introduction of any foreign building block into a protein's intricate architecture can have consequences for its stability, folding, and overall function. Therefore, a careful assessment of the impact of this compound incorporation is crucial. This guide compares its effects with other notable ncAAs, namely p-benzoyl-L-phenylalanine (pBpa) and p-acetyl-L-phenylalanine (pAcPhe), which are widely used for photocrosslinking and bioconjugation, respectively.
Performance Comparison: Impact on Protein Properties
To provide a clear and objective comparison, the following tables summarize key quantitative data on the impact of incorporating this compound and its alternatives on protein expression yield and thermal stability.
Table 1: Impact of Non-Canonical Amino Acid Incorporation on Protein Expression Yield
| Protein | Wild-Type Yield (mg/L) | ncAA | Incorporation Site | Mutant Yield (mg/L) | Yield Relative to Wild-Type (%) | Reference |
| Green Fluorescent Protein (GFP) | - | p-acetyl-L-phenylalanine (pAcF) | Tyr151 | - | ~30% of wtGFP | [1] |
| Green Fluorescent Protein (GFP) | - | p-azido-L-phenylalanine (pAzF) | Tyr151 | - | ~20-50% higher suppression than pEVOL system | [1] |
| αPD-L1 Fab | 4.2 | p-azido-L-phenylalanine (pAzF) | HC-K129 | 2.5 | 59.5 | [2] |
| EYFP | - | p-azido-L-phenylalanine (AzF) | - | 26.7 ± 0.7 | - | [3] |
| GFP Y39TAG | - | p-Iodo-L-phenylalanine (pIPhe) | Tyr39 | - | ~85% | [4] |
| GFP Y39TAG | - | p-acetyl-L-phenylalanine (pAcPhe) | Tyr39 | - | ~85% | [4] |
| GFP Y39TAG | - | p-benzoyl-L-phenylalanine (pBpa) | Tyr39 | - | ~120% | [4] |
Table 2: Impact of Non-Canonical Amino Acid Incorporation on Protein Thermal Stability (Tm)
| Protein | Wild-Type Tm (°C) | ncAA | Incorporation Site | Mutant Tm (°C) | ΔTm (°C) | Reference |
| Homoserine o-succinyltransferase (MetA) | 52 | p-isothiocyanate-phenylalanine | Phe264 | ~76 | +24 | [5] |
Note: Direct comparative data for the thermal stability of this compound against other ncAAs in the same protein context is limited in the reviewed literature. The data presented showcases the potential for significant changes in stability upon ncAA incorporation.
Experimental Insights and Methodologies
The successful incorporation of this compound and other ncAAs relies on the elegant machinery of amber suppression mutagenesis. This technique repurposes the UAG stop codon to encode for the desired ncAA. Below are detailed protocols for key experiments to assess the impact of ncAA incorporation.
Experimental Workflow for ncAA Incorporation and Analysis
Detailed Experimental Protocols
1. Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol outlines the introduction of a TAG codon at the desired site in the gene of interest using a commercially available site-directed mutagenesis kit.
-
Primer Design: Design non-overlapping forward and reverse primers containing the TAG codon at the desired mutation site. Ensure primers meet the specifications of the chosen mutagenesis kit (e.g., melting temperature, length).
-
PCR Reaction: Set up the PCR reaction according to the kit's instructions, using a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the designed primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using a methylation-sensitive restriction enzyme (e.g., DpnI) provided in the kit.
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
2. Protein Expression and Incorporation of this compound
This protocol describes the expression of the mutant protein in E. coli with the site-specific incorporation of this compound.
-
Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest with the TAG codon and the pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-azido-L-phenylalanine.[6]
-
Cell Culture: Inoculate a starter culture in LB medium containing the appropriate antibiotics for both plasmids. The following day, inoculate a larger volume of LB medium containing the antibiotics and supplement with this compound (typically 1 mM).
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (and L-arabinose if using the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 18-30°C) overnight.
-
Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
3. Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of the protein by monitoring its unfolding as a function of temperature.[7][8]
-
Sample Preparation: Prepare a reaction mixture containing the purified protein (wild-type or ncAA-containing mutant) at a final concentration of 2-5 µM, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.
-
Assay Plate Setup: Pipette the reaction mixture into a 96-well PCR plate. Include appropriate controls (e.g., buffer with dye only).
-
Thermal Denaturation: Use a real-time PCR instrument to apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
4. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon ncAA incorporation.[9][10]
-
Sample Preparation: Prepare samples of the purified protein (wild-type and ncAA mutant) in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectropolarimeter and set the parameters for far-UV analysis (typically 190-260 nm).
-
Data Collection: Record the CD spectra of the protein samples and a buffer blank.
-
Data Processing: Subtract the buffer blank spectrum from the protein spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectra.
Signaling Pathways and Logical Relationships
The incorporation of this compound provides a gateway to elucidating complex biological processes by enabling the attachment of various functional probes. The following diagram illustrates the logical relationship of how this ncAA facilitates the study of a generic signaling pathway.
Conclusion
The incorporation of this compound into proteins is a robust and versatile strategy for site-specific protein modification. While its impact on protein expression yield and stability can vary depending on the protein and the incorporation site, the data suggests that it is generally well-tolerated. The primary advantage of this compound lies in its bioorthogonal reactivity, which enables a wide range of downstream applications, from fundamental studies of protein function to the development of novel protein therapeutics. Careful experimental design and thorough characterization, as outlined in this guide, are essential to successfully harness the power of this and other non-canonical amino acids in advancing research and drug development.
References
- 1. xiao.rice.edu [xiao.rice.edu]
- 2. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Azide-Phenylalanine Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, understanding protein synthesis, interactions, and spatial organization within the cellular context is paramount. The unnatural amino acid p-azido-L-phenylalanine (AzF) and its analogs have emerged as powerful chemical biology tools to probe these fundamental processes. This guide provides a comprehensive comparison of AzF-based methodologies, supported by experimental data, detailed protocols, and visual workflows to assist researchers in designing and implementing these techniques for their specific research needs.
Metabolic Labeling and Photo-Crosslinking: A Dual Approach
AzF's utility in proteomics stems from two key chemical features: the azide (B81097) group and the phenyl ring. The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the selective attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging. The aryl azide, on the other hand, is a photo-activatable moiety that, upon UV irradiation, forms a highly reactive nitrene intermediate capable of covalently crosslinking to interacting molecules in close proximity.
This dual functionality enables two primary applications in proteomics:
-
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This metabolic labeling technique utilizes analogs of methionine, such as L-azidohomoalanine (AHA), which are incorporated into newly synthesized proteins by the cell's translational machinery. The azide group then allows for the selective enrichment and identification of these nascent proteins.
-
Photo-Affinity Labeling: By genetically encoding the incorporation of AzF into a specific protein of interest, researchers can capture transient and stable protein-protein interactions (PPIs) in their native cellular environment. UV activation triggers the formation of a covalent bond between the AzF-containing protein and its binding partners, which can then be identified by mass spectrometry.
Comparative Analysis of Azide-Phenylalanine-Based Proteomic Techniques
The choice of a specific AzF-based technique depends on the biological question being addressed. Here, we compare key quantitative proteomics approaches that leverage AzF and its analogs.
Quantitative Data Presentation
| Technique | Principle | Typical Number of Identified Proteins/Peptides | Key Advantages | Key Limitations |
| BONCAT | Metabolic labeling with AHA to tag newly synthesized proteins, followed by enrichment and mass spectrometry. | Varies widely depending on labeling time and cell type; can range from hundreds to thousands of proteins[1][2][3]. | Simple and robust method for profiling proteome dynamics; does not require genetic manipulation. | Limited to methionine-containing proteins; may not be suitable for all cell types or organisms. |
| QuaNCAT | Combines BONCAT with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative comparison of newly synthesized proteomes between two cell populations. | 353 newly synthesized proteins quantified in one study[4]. | Allows for direct quantitative comparison of de novo protein synthesis under different conditions. | Requires metabolic labeling with stable isotopes, which can be time-consuming and expensive. |
| HILAQ | Utilizes a heavy isotope-labeled azidohomoalanine for a simplified quantitative workflow compared to QuaNCAT. | 1962 newly synthesized proteins quantified in HEK293T cells after a 1-hour pulse label[4]. | Higher sensitivity and simpler data analysis compared to QuaNCAT[4][5]. | Requires synthesis of the heavy isotope-labeled amino acid. |
| AzF Photo-Crosslinking | Site-specific incorporation of AzF into a protein of interest to covalently trap interacting partners upon UV irradiation. | The number of identified interactors is highly dependent on the bait protein and its interaction network. | Captures transient and weak protein-protein interactions in vivo; provides spatial information about interaction interfaces. | Requires genetic manipulation to incorporate AzF; crosslinking efficiency can be variable. |
Comparison of Photo-Crosslinkers
AzF is one of several photo-activatable unnatural amino acids used in proteomics. Its performance can be compared to other common photo-crosslinkers like p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids.
| Photo-Crosslinker | Reactive Intermediate | Activation Wavelength | Key Advantages | Key Limitations |
| p-Azido-L-phenylalanine (AzF) | Nitrene | ~260-280 nm or 310 nm | Smaller size may cause less perturbation to protein structure; can be more reactive than benzophenones in certain contexts. | Lower crosslinking efficiency compared to diazirines; can be prone to photoreduction to an amine. |
| p-Benzoyl-L-phenylalanine (Bpa) | Triplet Ketone | ~350-365 nm | Higher crosslinking efficiency than AzF in some cases; less prone to reaction with water. | Larger size can be more disruptive to protein structure and function. |
| Diazirines | Carbene | ~350-380 nm | Highest crosslinking efficiency; very short-lived reactive species, providing high spatial resolution[6]. | Can be less stable than aryl azides and benzophenones. |
Experimental Protocols
Metabolic Labeling with Azidohomoalanine (AHA) for BONCAT
This protocol is adapted from established BONCAT procedures[2][3][7].
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Wash cells twice with pre-warmed, methionine-free DMEM.
-
Incubate cells in methionine-free DMEM for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free DMEM supplemented with 50-100 µM L-azidohomoalanine (AHA).
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reaction components in order:
-
100 µM TBTA (Tris(benzyltriazolylmethyl)amine) ligand
-
50 µM alkyne-biotin
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
100 µM CuSO₄
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at room temperature with gentle rotation.
-
Wash the beads three times with 1% SDS in PBS.
-
Wash the beads three times with 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5.
-
Wash the beads three times with 20% acetonitrile (B52724) in 100 mM Tris-HCl pH 8.5.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl pH 8.5.
-
Reduce the proteins with 5 mM TCEP for 30 minutes at 37°C.
-
Alkylate with 10 mM iodoacetamide (B48618) for 20 minutes at room temperature in the dark.
-
Dilute the urea to 2 M with 100 mM Tris-HCl pH 8.5.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
In Vivo Photo-Crosslinking with p-Azido-L-phenylalanine (AzF)
This protocol provides a general workflow for AzF-based photo-crosslinking.
-
Genetic Incorporation of AzF:
-
Co-transfect mammalian cells with plasmids encoding:
-
The protein of interest with an amber stop codon (TAG) at the desired site for AzF incorporation.
-
An evolved aminoacyl-tRNA synthetase specific for AzF.
-
A corresponding suppressor tRNA.
-
-
Culture the cells in media supplemented with 1 mM AzF for 24-48 hours to allow for protein expression and AzF incorporation.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal UV dose and distance from the light source should be empirically determined.
-
-
Protein Extraction and Enrichment:
-
Lyse the cells as described in the BONCAT protocol.
-
If the bait protein is tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the crosslinked complexes.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the enriched protein complexes from the affinity resin.
-
Separate the proteins by SDS-PAGE.
-
Excise the gel band corresponding to the crosslinked complex.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides from the gel.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptides by LC-MS/MS.
-
Use specialized software to identify the crosslinked peptides and the interaction partners.
-
Mandatory Visualization: Experimental Workflow and Signaling Pathway
Experimental Workflow for AzF-based Proteomics
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. HILAQ: A Novel Strategy for Newly Synthesized Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News in Proteomics Research: HILAQ -- A new tool for quantifying new protein production! [proteomicsnews.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-Azide-phenylalanine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (Rac)-Azide-phenylalanine, ensuring the safety of researchers and compliance with regulations.
This compound is an unnatural amino acid containing an azide (B81097) functional group, widely used in bioconjugation and click chemistry.[1][2] Like other organic azides, it is an energetic compound that requires strict adherence to safety protocols for handling and disposal to mitigate risks of explosion and toxicity.[3] This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to understand the inherent hazards associated with azide compounds. Organic azides can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[4][5]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[3][6]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood.[4][5]
-
Avoid Incompatibilities: Keep azides away from acids, heavy metals (like lead and copper), metal salts, halogenated solvents (such as dichloromethane (B109758) and chloroform), bromine, and carbon disulfide.[4] Contact with acids can generate highly toxic and explosive hydrazoic acid.[4]
-
Use of Proper Tools: Use only non-metal spatulas (e.g., plastic or ceramic) for handling solid azide compounds to prevent the formation of shock-sensitive metal azides.[4]
Quantitative Data Summary
The stability and handling requirements of organic azides are often related to their molecular structure and concentration. Below is a summary of key quantitative data relevant to the safe handling and disposal of azido (B1232118) compounds.
| Parameter | Guideline/Value | Significance |
| Carbon to Nitrogen (C/N) Ratio | For Azido-phenylalanine (C9H10N4O2), the C/N ratio is 9:4 or 2.25. | Organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored at low temperatures (-18°C) and in the absence of light.[4] |
| "Rule of Six" | States that there should be at least six carbon atoms per energetic functional group (like azide) to render the compound relatively stable. Azido-phenylalanine, with nine carbons, generally adheres to this rule.[4] | Provides a general assessment of the stability of an energetic compound. |
| Concentration for Deactivation | Aqueous solutions of azides should be diluted to ≤5% before attempting chemical neutralization.[4][7] | Higher concentrations can lead to vigorous and unsafe reactions during the deactivation process. |
| Reagent Ratio for Deactivation | Use approximately 1.5 g of sodium nitrite (B80452) for every gram of sodium azide (or an equivalent molar amount for organic azides). This represents about a 40% excess of sodium nitrite.[4][7] | Ensures complete destruction of the azide. |
| pH for Final Disposal | After deactivation, the resulting solution should be neutralized to a pH between 6 and 9 before collection as hazardous waste.[4] | Prevents the release of acidic or basic waste into the hazardous waste stream. |
Step-by-Step Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain.[4] All azide-containing waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a non-metallic material.
-
Liquid Waste:
-
Concentrated Solutions (>5%): Collect in a separate, clearly labeled, sealed, and non-metallic hazardous waste container. Do not attempt to neutralize concentrated solutions.
-
Dilute Solutions (≤5%): These solutions may be chemically deactivated by trained personnel following the protocol below. If deactivation is not performed, they must be collected as hazardous waste.
-
2. Storage of Azide Waste:
-
Store azide waste containers separately from incompatible materials, especially acids and heavy metals.[4]
-
The storage area should be cool, dark, and away from sources of heat, shock, or friction.
3. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure the waste container is properly labeled with the full chemical name and any associated hazards.
Experimental Protocol: Deactivation of Dilute Azide Solutions
This procedure should only be performed by trained personnel in a chemical fume hood with a blast shield in place. This protocol is adapted from the standard procedure for deactivating sodium azide and is applicable to dilute aqueous solutions of organic azides like this compound.[4][7]
Materials:
-
Dilute (≤5%) aqueous solution of this compound waste.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube.
-
Starch-iodide paper.
-
Dilute sodium hydroxide (B78521) (NaOH) solution.
Procedure:
-
Setup: In a chemical fume hood, place the dilute azide solution in the three-necked flask with a magnetic stir bar. Begin stirring. The gas outlet should be arranged to vent any evolved gases to the back of the fume hood.
-
Addition of Sodium Nitrite: Slowly add the 20% sodium nitrite solution to the stirring azide solution. Use approximately 1.5 g of sodium nitrite for every gram of azide in the solution.[4][7]
-
Acidification (CRITICAL STEP): Crucially, only after the sodium nitrite has been added , slowly add the 20% sulfuric acid solution from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper. Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[4][7]
-
Reaction: Stir the mixture until the evolution of nitrogen oxides ceases.
-
Testing for Completion: Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, and the decomposition of the azide is complete.[4][7]
-
Neutralization: After confirming the reaction is complete, neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[4]
-
Final Disposal: Collect the final neutralized solution in a hazardous waste container and arrange for pickup through your EHS department. Although the azide has been destroyed, the resulting solution should still be treated as chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling (Rac)-Azide-phenylalanine
Essential Safety and Handling Guide for (Rac)-Azide-phenylalanine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to mitigate risks and ensure safe laboratory conduct. This compound is a phenylalanine derivative containing an azide (B81097) group, classifying it as an organic azide.[1][2] Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[3][4]
Key Hazards:
-
Explosive Potential: Organic azides can be sensitive to heat, light, friction, and pressure.[3][4]
-
Toxicity: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Avoid inhalation, ingestion, or absorption through the skin.[6]
-
Reactivity:
-
Contact with acids can form the highly toxic and explosive hydrazoic acid.[3][7]
-
Contact with heavy metals such as copper, lead, brass, or solder can form highly unstable and explosive heavy metal azides.[8][9]
-
Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[7][10]
-
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[6][11] A full-face shield should be worn over the goggles, especially when handling the solid form or during reactions with a significant risk of splashing.[6][12] |
| Hand | Chemical-Resistant Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended.[6] For handling azides of high toxicity, silver shield gloves under nitrile gloves are advised.[13] Change gloves regularly.[6] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement.[3][11] Ensure it is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation.[3][10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[11] |
| Footwear | Closed-Toed Shoes | Fully enclosed, chemical-resistant shoes are mandatory.[11] |
Operational Plan
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3][6]
-
Blast Shield: A blast shield must be positioned between the user and the experimental apparatus, especially when working with new or potentially unstable azides, or when scaling up reactions.[3][10] The fume hood sash should be kept as low as possible.[7]
-
Minimize Quantities: Always work with the smallest possible scale of the azido (B1232118) compound.[3]
-
Avoid Incompatibles: Keep the work area free of incompatible materials such as strong acids, heavy metals and their salts, and halogenated solvents.[3][7]
-
Use Appropriate Tools: Use plastic or ceramic spatulas for weighing and transferring the solid compound; never use metal spatulas.[7][10] Avoid using ground glass joints which can cause friction and lead to explosive decomposition.[7][10]
2. Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a blast shield in front of the experimental setup.
-
Carefully weigh the desired amount of this compound using a plastic or ceramic spatula and weighing paper.
-
Transfer the compound to the reaction vessel within the fume hood.
-
If making a solution, add the solvent slowly. Avoid using halogenated solvents.[7][10]
-
Conduct the reaction, keeping in mind the potential for rapid decomposition.
-
Upon completion of the reaction, proceed immediately to the quenching and disposal procedures.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in waste streams.
1. Quenching of Residual Azide:
-
This procedure must be performed in a chemical fume hood.
-
Cooling: Cool the reaction mixture containing residual azide in an ice bath to control the reaction rate.
-
Destruction: While stirring vigorously, slowly add a freshly prepared aqueous solution of sodium nitrite (B80452) (NaNO₂).[3] Subsequently, slowly and carefully add a dilute acid (e.g., 2M HCl or acetic acid) dropwise.[3] This in-situ generation of nitrous acid will react with the azide to form nitrogen gas. The order of addition is critical to prevent the formation of toxic and explosive hydrazoic acid.
-
Verification: After the addition is complete and gas evolution has ceased, allow the mixture to stir to ensure all the azide has been destroyed. Test the acidic solution with starch-iodide paper; a blue color indicates excess nitrite and complete decomposition.[8]
-
Neutralization: Neutralize the solution with a dilute base (e.g., NaOH solution) to a pH between 6 and 9 before final disposal.[8]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: All quenched azide waste, including contaminated labware, gloves, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[3][14]
-
Labeling: The container must be labeled "Azide Waste (Deactivated)" and list all chemical constituents.[14]
-
Segregation: Azide-containing waste streams must be collected and stored separately from other chemical waste, especially acidic waste.[3][14]
-
EHS Disposal: Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8][13]
Experimental Workflow for Safe Handling of this compound
Caption: A sequential workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. benchchem.com [benchchem.com]
- 4. ucd.ie [ucd.ie]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. campus.kennesaw.edu [campus.kennesaw.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
